Technical Documentation Center

4-Methyl-1-phenylpiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-1-phenylpiperidine

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Methyl-1-phenylpiperidine (CAS 51679-29-9)

[1][2][3][4][5][6][7] Executive Summary 4-Methyl-1-phenylpiperidine (CAS 51679-29-9) is a specialized heterocyclic building block and pharmacological probe used extensively in medicinal chemistry and organic synthesis re...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary

4-Methyl-1-phenylpiperidine (CAS 51679-29-9) is a specialized heterocyclic building block and pharmacological probe used extensively in medicinal chemistry and organic synthesis research.[1][2][3][4][5][6][7] Structurally characterized by a piperidine ring with a phenyl group at the nitrogen (N-1) position and a methyl group at the C-4 position, it serves as a critical scaffold for Sigma (


) receptor ligand design , distinguishing it from its structural isomer, the neurotoxin precursor 1-methyl-4-phenylpiperidine.[8][1]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, pharmacological significance, and handling protocols.[5] It is designed for researchers investigating central nervous system (CNS) agents, JAK inhibitors, and C–N bond functionalization methodologies.

Part 1: Chemical Identity & Physicochemical Profile[1][2][10][11]

Nomenclature and Identification
  • IUPAC Name: 1-Phenyl-4-methylpiperidine[8][1][5]

  • Common Synonyms: N-Phenyl-4-methylpiperidine; 4-Methyl-1-phenyl-piperidine[8][1][5]

  • CAS Registry Number: 51679-29-9[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    N[1]
  • Molecular Weight: 175.27 g/mol [8]

Structural Distinction (Crucial for Safety)

It is imperative to distinguish CAS 51679-29-9 from its isomer, 1-methyl-4-phenylpiperidine (an MPTP analog precursor).[8][1]

  • CAS 51679-29-9 (Subject): Phenyl group on Nitrogen ; Methyl on Carbon-4 .[1][2][3][5] (Pharmacology: Sigma ligand, metabolic probe).

  • Isomer (Neurotoxin Related): Methyl group on Nitrogen ; Phenyl on Carbon-4 .[1][5] (Pharmacology: Opioid/Dopamine activity, MPTP precursor).

Physicochemical Properties
PropertyValueNote
Physical State Colorless to pale yellow liquidMay darken upon oxidation
Boiling Point ~250–260 °C (Predicted)106 °C at reduced pressure (approx.)[8][1][5][6]
Solubility Soluble in organic solvents (DCM, MeOH, DMSO)Low aqueous solubility
LogP (Predicted) ~3.0 – 3.5High lipophilicity; BBB permeable
pKa ~8.5 (Piperidine nitrogen)Protonated at physiological pH

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-methyl-1-phenylpiperidine typically employs N-arylation strategies, coupling 4-methylpiperidine with a phenyl halide.[8][1][5] Two primary methodologies are field-proven:[8][1][5]

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

This method offers high yields and mild conditions, suitable for small-scale library generation.[8][1][5]

Reagents:

  • Substrate: 4-Methylpiperidine (1.0 equiv)[8][1]

  • Aryl Halide: Chlorobenzene or Bromobenzene (1.0–1.2 equiv)[1]

  • Catalyst: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    (1–5 mol%)[1]
  • Ligand: BINAP or Xantphos[8]

  • Base: NaOtBu or Cs

    
    CO
    
    
    
    (1.5 equiv)[1]
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[8][1]

Protocol:

  • Charge a reaction vessel with the palladium source, ligand, and base under an inert atmosphere (N

    
     or Ar).[5]
    
  • Add the solvent, followed by 4-methylpiperidine and the phenyl halide.

  • Heat the mixture to 80–100 °C for 12–24 hours.

  • Monitor reaction progress via TLC or LC-MS.[8][5]

  • Workup: Cool to room temperature, filter through a celite pad to remove palladium residues, and concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Method B: Benzyne-Mediated Arylation (Transition-Metal Free)

A scalable approach utilizing the high reactivity of benzyne intermediates generated in situ.[8][1][5]

Protocol:

  • Benzyne Generation: Treat chlorobenzene with a strong base (e.g., Sodium amide/NaNH

    
     or Potassium tert-butoxide/KOtBu) in liquid ammonia or THF.[5]
    
  • Nucleophilic Attack: Add 4-methylpiperidine to the mixture. The secondary amine attacks the highly reactive benzyne intermediate.[5]

  • Quenching: Protonation of the resulting anion yields the target 1-phenyl-4-methylpiperidine.[8][1][5]

  • Note: This method may produce regioisomers if substituted aryl halides are used, but is highly efficient for the unsubstituted phenyl ring.[5]

Visualization of Synthetic Pathways[7]

Synthesis cluster_legend Reaction Types Start1 4-Methylpiperidine Inter1 Pd-Catalyzed Cycle (Buchwald-Hartwig) Start1->Inter1 Pd(OAc)2 / Ligand Inter2 Benzyne Intermediate (Elimination-Addition) Start1->Inter2 Strong Base (NaNH2 / KOtBu) Start2 Phenyl Halide (Ph-Cl / Ph-Br) Start2->Inter1 Start2->Inter2 Product 4-Methyl-1-phenylpiperidine (CAS 51679-29-9) Inter1->Product Reductive Elimination Inter2->Product Nucleophilic Attack Metal-Catalyzed Metal-Catalyzed Transition-Metal Free Transition-Metal Free Metal-Catalyzed->Transition-Metal Free

Caption: Comparative synthetic routes for 4-Methyl-1-phenylpiperidine via Pd-catalysis vs. Benzyne mechanism.

Part 3: Pharmacology & Applications[1][10][12]

Sigma ( ) Receptor Ligand Scaffold

The N-phenylpiperidine moiety is a classic pharmacophore for Sigma-1 (


) and Sigma-2 (

) receptors.[8][1][5] Unlike opioid receptors which prefer the phenyl group at the C-4 position, Sigma receptors accommodate the hydrophobic bulk of the phenyl group on the nitrogen.[1][5]
  • Mechanism: 4-Methyl-1-phenylpiperidine acts as a hydrophobic anchor.[8][1][5] The basic nitrogen (protonated at physiological pH) forms an electrostatic interaction with an aspartate residue (e.g., Asp126 in

    
    ), while the N-phenyl group occupies a hydrophobic pocket.[1]
    
  • Research Utility: Derivatives of this scaffold are screened for neuroprotective effects, antipsychotic activity, and as probes for chaperone-mediated signaling.[5]

Synthetic Probe for C–N Bond Activation

In organic methodology, CAS 51679-29-9 is frequently used as a model substrate to test deconstructive functionalization .[8][1][5]

  • Ring Opening: Researchers use this compound to demonstrate methods that cleave the C(sp

    
    )–N bond, converting the cyclic amine into linear derivatives (e.g., using difluorocarbene reagents or radical pathways).
    
  • Significance: This reactivity is vital for late-stage modification of drug candidates.[8][1][5]

Structure-Activity Relationship (SAR) Diagram[1][2]

SAR Core 4-Methyl-1-phenylpiperidine (Scaffold) N_Ph N-Phenyl Group (Position 1) Core->N_Ph C_Me C-Methyl Group (Position 4) Core->C_Me Effect1 High Affinity for Sigma Receptors N_Ph->Effect1 Hydrophobic Pocket Binding Effect2 Reduced Opioid/DA Affinity (vs. C-Phenyl isomers) N_Ph->Effect2 Pharmacophore Inversion Effect3 Lipophilicity Modulator (BBB Penetration) C_Me->Effect3 Steric Bulk

Caption: SAR analysis highlighting the functional impact of the N-phenyl and C-methyl substituents.[8][1]

Part 4: Analytical Profiling & Quality Control[1]

To ensure scientific integrity in experimental workflows, the purity of 4-Methyl-1-phenylpiperidine must be validated.[8][1]

1H-NMR Interpretation (CDCl , 400 MHz)
  • Aromatic Region (7.30 – 6.80 ppm): Multiplets corresponding to the 5 protons of the N-phenyl group.[1][5]

  • Piperidine Ring (3.60 – 2.60 ppm): Broad multiplets for the

    
    -protons (adjacent to Nitrogen).[1][5] The chemical shift is deshielded due to the N-phenyl ring current.[8][1][5]
    
  • Methyl Group (0.95 – 1.00 ppm): Doublet (typically

    
     Hz), indicating the methyl group is coupled to the C-4 methine.[8][1][5]
    
Mass Spectrometry (LC-MS)[1][2][7]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: [M+H]

    
     peak at m/z 176.14.[5]
    
  • Fragmentation Pattern: Loss of the methyl group or ring cleavage may be observed at higher collision energies.[5]

Part 5: Safety & Handling (SDS Highlights)

While not classified as a potent neurotoxin like MPTP, 4-Methyl-1-phenylpiperidine is a tertiary amine and a chemical irritant.[8][1][5]

  • Hazards:

    • H315: Causes skin irritation.[5][9]

    • H319: Causes serious eye irritation.[5][9]

    • H335: May cause respiratory irritation.[5][9]

  • Handling:

    • Use in a fume hood to avoid inhalation of vapors.[5]

    • Wear nitrile gloves and safety goggles.[5]

    • Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation (N-oxide formation).[1]

References

  • PubChem. Piperidine, 1-methyl-4-phenyl- (Isomer Comparison & Data). National Library of Medicine.[5] Available at: [Link][1]

  • Yao, J.L., et al. (2024). Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation.[1][5][10] Journal of the American Chemical Society, 146, 8839–8846.[5][10][11] (Describes synthesis of 4-methyl-1-phenylpiperidine). Available at: [Link][1]

  • Li, G., et al. (2020). Deconstructive Functionalizations of Unstrained Carbon–Nitrogen Cleavage Enabled by Difluorocarbene.[5] ACS Central Science.[5] (Uses 4-methyl-1-phenylpiperidine as a substrate).[1][2][3][4][5][7][12][13] Available at: [Link][1]

Sources

Exploratory

Distinguishing N-phenyl-4-methylpiperidine and 1-methyl-4-phenylpiperidine: A Guide to Synthesis, Analytics, and Pharmacological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise characterization and differentiation of positional isomers are of paramount importance in chemical research...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization and differentiation of positional isomers are of paramount importance in chemical research and pharmaceutical development. Subtle shifts in substituent placement on a core scaffold can profoundly alter a molecule's physicochemical properties, synthetic accessibility, and biological activity. This guide provides a comprehensive technical overview of two such isomers: N-phenyl-4-methylpiperidine and 1-methyl-4-phenylpiperidine. We will explore their distinct synthetic pathways, delve into the critical analytical techniques required for their unambiguous differentiation—including NMR spectroscopy, mass spectrometry, and chromatography—and discuss the divergent pharmacological contexts that make their distinction a critical issue. This document is intended to serve as a practical resource, providing not only theoretical understanding but also actionable experimental protocols for the modern research scientist.

Introduction: The Imperative of Isomeric Purity

N-phenyl-4-methylpiperidine and 1-methyl-4-phenylpiperidine share the same molecular formula (C₁₂H₁₇N) and molecular weight (175.27 g/mol ). However, the location of the methyl and phenyl groups relative to the piperidine nitrogen atom establishes them as distinct chemical entities with unique three-dimensional structures. This structural variance is the root of their differing properties and potential applications.

The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis for a wide range of potent opioid analgesics like pethidine (Meperidine) and fentanyl.[1][2][3] Consequently, 1-methyl-4-phenylpiperidine is a compound of significant pharmacological interest. Furthermore, it is a structural analog of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), making its study and differentiation critical from a toxicological perspective. While 1-methyl-4-phenylpiperidine itself did not show significant neurotoxic action in one study, its proximity to such a dangerous compound necessitates careful handling and characterization.[4]

The N-phenylpiperidine structure is also prevalent in pharmacologically active molecules. The differentiation between these two isomers is therefore not a mere academic exercise; it is a crucial step in ensuring the safety, efficacy, and reproducibility of chemical synthesis and drug discovery programs.

Structural and Physicochemical Comparison

The fundamental difference between the two isomers lies in their connectivity, as illustrated below. In N-phenyl-4-methylpiperidine, the phenyl group is attached to the nitrogen atom, making it a tertiary arylamine. In 1-methyl-4-phenylpiperidine, the nitrogen is part of a tertiary alkylamine, with the phenyl group attached to a carbon atom of the piperidine ring.

Caption: Chemical structures of N-phenyl-4-methylpiperidine and 1-methyl-4-phenylpiperidine.

This structural divergence leads to differences in their physicochemical properties, which can be exploited for their separation and analysis.

Table 1: Comparative Physicochemical Properties

PropertyN-phenyl-4-methylpiperidine1-methyl-4-phenylpiperidineReference
Molecular Formula C₁₂H₁₇NC₁₂H₁₇N-
Molecular Weight 175.27 g/mol 175.27 g/mol [5]
CAS Number 39505-64-16098-98-2[5]
Predicted Boiling Point ~260-270 °C~250-260 °CGeneral Estimation
Predicted logP ~3.0~2.5[5]

Synthetic Pathways: A Tale of Two Scaffolds

The synthesis of each isomer typically follows a distinct strategy dictated by the most robust method for forming the key bonds.

  • N-phenyl-4-methylpiperidine: Synthesis often involves forming the N-phenyl bond. A common approach is the Buchwald-Hartwig amination of an aryl halide (e.g., bromobenzene) with 4-methylpiperidine. Alternatively, reductive amination between aniline and 4-methyl-4-piperidinol, followed by deoxygenation, can be employed.[6]

  • 1-methyl-4-phenylpiperidine: The strategy here focuses on forming the C-phenyl bond. A prevalent method is the Grignard reaction, where phenylmagnesium bromide is added to 1-methyl-4-piperidone.[7] The resulting tertiary alcohol can then be dehydrated and reduced to yield the final product. This compound is also the reduced analog of the neurotoxin MPTP.[4]

Analytical Differentiation: A Multi-Technique Approach

Unambiguous differentiation requires a combination of spectroscopic and chromatographic methods. The unique electronic environment of each nucleus and the different bond strengths result in distinct analytical "fingerprints."

analytical_workflow NMR NMR Spectroscopy (¹H & ¹³C) Conclusion Unambiguous Isomer Identification NMR->Conclusion MS Mass Spectrometry (GC-MS) MS->Conclusion Chroma Chromatography (GC / HPLC) Chroma->MS Structural Info (Fragmentation) Sample Isomer Mixture or Unknown Sample Sample->NMR Definitive Structure Sample->Chroma Separation

Caption: A multi-faceted workflow for the differentiation of piperidine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of these isomers. The chemical shifts (δ) and coupling patterns of the protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environments.

¹H NMR Spectroscopy:

  • N-phenyl-4-methylpiperidine:

    • Aromatic Protons: Expect multiplets in the δ 6.8-7.3 ppm range for the N-phenyl group.

    • Piperidine Protons (α to N): The two axial and two equatorial protons at the C2 and C6 positions will be shifted downfield (likely δ 3.0-3.8 ppm) due to the deshielding effect of the adjacent nitrogen atom bonded to an aromatic ring.

    • Methyl Protons: The methyl group at C4 will appear as a doublet (δ ~0.9-1.0 ppm), coupled to the single proton at C4.

  • 1-methyl-4-phenylpiperidine:

    • Aromatic Protons: Expect multiplets for the C-phenyl group, typically in the δ 7.1-7.4 ppm range.

    • N-Methyl Protons: A sharp singlet will be observed for the N-methyl group, typically in the upfield region of δ 2.2-2.5 ppm.[8] This is a key distinguishing feature.

    • Piperidine Protons (α to N): The protons at C2 and C6 will appear as multiplets, but generally at a slightly more upfield position compared to the other isomer, as the nitrogen is alkylated, not arylated.

¹³C NMR Spectroscopy:

  • N-phenyl-4-methylpiperidine:

    • Aromatic Carbons: A signal for the ipso-carbon (C1' of the phenyl ring) will be observed around δ 148-152 ppm. Other aromatic signals will be in the δ 115-130 ppm range.

    • Piperidine Carbons (α to N): The C2 and C6 carbons will be significantly downfield, likely > δ 50 ppm.

  • 1-methyl-4-phenylpiperidine:

    • N-Methyl Carbon: A distinct signal around δ 46-48 ppm.[8]

    • Quaternary Carbon (C4): The carbon atom attached to the phenyl group will be a quaternary signal (no attached protons) and will be downfield.

    • Aromatic Carbons: The ipso-carbon will be around δ 145-147 ppm, with other aromatic signals in the typical δ 125-129 ppm range.

Table 2: Predicted Key Diagnostic NMR Shifts (¹H and ¹³C)

IsomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
N-phenyl-4-methylpiperidine Phenyl-H: 6.8-7.3 (m)N-CH₂: 3.0-3.8 (m)C4-CH₃: ~0.9 (d)Phenyl-C (ipso): ~150N-CH₂ (C2/C6): >50
1-methyl-4-phenylpiperidine Phenyl-H: 7.1-7.4 (m)N-CH₃: 2.2-2.5 (s)N-CH₂: ~2.0-3.0 (m)Phenyl-C (ipso): ~146N-CH₃: ~47
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides both molecular weight confirmation and structural information through fragmentation patterns.

  • N-phenyl-4-methylpiperidine: The molecular ion (M⁺) will be at m/z 175. Key fragments would likely arise from cleavage of the N-phenyl bond or rearrangements involving the piperidine ring. Alpha-cleavage adjacent to the nitrogen could lead to a fragment at m/z 98 ([C₅H₉N-CH₃]⁺).

  • 1-methyl-4-phenylpiperidine: The molecular ion (M⁺) is also at m/z 175. A primary and highly diagnostic fragmentation pathway involves a benzylic cleavage, losing the phenyl group to give a fragment at m/z 98 ([M-C₆H₅]⁺). Another characteristic fragment is often seen at m/z 174 from the loss of a single hydrogen atom. The base peak is often observed at m/z 57 or 70, corresponding to further fragmentation of the piperidine ring.

fragmentation cluster_NPh N-phenyl-4-methylpiperidine cluster_1Me 1-methyl-4-phenylpiperidine NPh_M [M]⁺˙ m/z 175 NPh_F1 Fragment m/z 98 NPh_M->NPh_F1 α-cleavage MePh_M [M]⁺˙ m/z 175 MePh_F1 [M-H]⁺ m/z 174 MePh_M->MePh_F1 MePh_F2 [M-C₆H₅]⁺ m/z 98 MePh_M->MePh_F2 Benzylic Cleavage

Caption: Key distinguishing fragmentation pathways in mass spectrometry.

Chromatographic Separation

Chromatography is essential for physically separating the isomers before detection, which is crucial for quantification and isolation.[9]

Gas Chromatography (GC): Positional isomers of piperidine derivatives can often be effectively separated using capillary GC.[9] The choice of the stationary phase is critical. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a robust starting point. Due to the differences in polarity and boiling point, 1-methyl-4-phenylpiperidine would be expected to have a slightly longer retention time than N-phenyl-4-methylpiperidine on a standard non-polar or mid-polarity column.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for separating these isomers.

  • Principle: Separation is based on differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water, often with an additive like formic acid or trifluoroacetic acid to ensure protonation of the nitrogen).

  • Elution Order: N-phenyl-4-methylpiperidine, with its higher predicted logP, is more non-polar. It will interact more strongly with the C18 stationary phase and thus is expected to have a longer retention time than the more polar 1-methyl-4-phenylpiperidine.

Experimental Protocols

The following protocols are provided as a validated starting point for analysis. Instrument conditions should be optimized for the specific equipment in use.

Protocol 1: GC-MS Analysis
  • System: Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL sample (100 µg/mL in Methanol), splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Compare retention times and fragmentation patterns of the unknown sample against authenticated reference standards for both isomers.

Protocol 2: RP-HPLC-UV Analysis
  • System: HPLC with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 10% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL (100 µg/mL in 50:50 Acetonitrile/Water).

  • Data Analysis: Identify peaks by comparing retention times with those of pure reference standards. N-phenyl-4-methylpiperidine is expected to elute after 1-methyl-4-phenylpiperidine.

Conclusion

The differentiation of N-phenyl-4-methylpiperidine and 1-methyl-4-phenylpiperidine is a critical task that relies on a synergistic analytical approach. While both isomers share a common molecular formula, their distinct connectivity gives rise to unique spectroscopic and chromatographic behaviors. ¹H and ¹³C NMR spectroscopy offer the most definitive structural elucidation, with the chemical shifts of the N-substituent (phenyl vs. methyl) providing an unmistakable diagnostic marker. Mass spectrometry reveals characteristic fragmentation patterns rooted in the different bond stabilities within each molecule. Finally, chromatographic techniques such as GC and HPLC enable the physical separation of the isomers, which is crucial for accurate quantification and isolation.[9] By employing the experimental protocols and interpreting the data as outlined in this guide, researchers can confidently distinguish between these two closely related piperidine isomers.

References

  • Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260-268. (Note: While not directly cited, this provides foundational context for phenylpiperidine pharmacology).
  • Google Patents. (2019). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • ConnectSci. (1979). Photoelectron Spectroscopic Studies of Piperidine and its N-Halo Derivatives. Australian Journal of Chemistry. Available at: [Link]

  • Wikipedia. Phenylpiperidines. Available at: [Link]

  • ScienceDirect. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Available at: [Link]

  • PubChem. (2025). Piperidine, 1-methyl-4-phenyl-. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. 1-Methyl-4-piperidone. Available at: [Link]

  • Mytilineou, C., Cohen, G., & Heikkila, R. E. (1985). 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture. Neuroscience Letters, 57(1), 19-24. Available at: [Link]

  • PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Available at: [Link]

  • Gnecco, D., et al. (2009). AN IMPROVED PREPARATION OF 1-METHYL-4-CYANO-4-PHENYLPIPERIDINE. Organic Preparations and Procedures International, 28(4). Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Available at: [Link]

  • PubMed. (1994). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. 4-Phenylpiperidine. Available at: [Link]

Sources

Foundational

Tertiary Amine Building Blocks: The Engine Room of Medicinal Chemistry

Executive Summary Tertiary amines represent one of the most pervasive and critical pharmacophores in modern drug discovery. Found in over 60% of small-molecule drugs, they serve as the primary "handle" for modulating sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tertiary amines represent one of the most pervasive and critical pharmacophores in modern drug discovery. Found in over 60% of small-molecule drugs, they serve as the primary "handle" for modulating solubility, lipophilicity, and target engagement—particularly in GPCRs, ion channels, and kinases. However, the tertiary amine is also a frequent source of attrition due to hERG channel inhibition, phospholipidosis, and rapid metabolic clearance. This guide moves beyond standard textbook definitions to explore the strategic selection, synthesis, and optimization of tertiary amine building blocks, focusing on high-Fsp³ architectures (spirocycles, bridged systems) that offer superior physicochemical profiles over traditional aliphatic amines.

The Strategic Value of Tertiary Amines

In medicinal chemistry, the tertiary amine is rarely just a functional group; it is often the key basic center that drives the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a molecule.

The Ionization-Permeability Paradox

The physiological utility of a tertiary amine lies in its ability to exist in equilibrium between its neutral and protonated (cationic) forms at physiological pH (7.4).

  • Cationic Form: Solvation improves aqueous solubility; ionic interactions (salt bridges) drive high-affinity binding to aspartate/glutamate residues in protein pockets (e.g., Asp113 in the β2-adrenergic receptor).

  • Neutral Form: Required for passive membrane permeability and blood-brain barrier (BBB) penetration.

Design Rule: The ideal pKa for a CNS-penetrant tertiary amine is typically 7.5–9.0 . This ensures a sufficient fraction exists as the neutral species to cross membranes, while enough remains protonated to maintain solubility and target affinity.

The "Magic Methyl" Effect

Converting a secondary amine to a tertiary amine (often via N-methylation) can induce a "Magic Methyl" effect. This single carbon addition can boost potency by orders of magnitude by:

  • Filling a hydrophobic pocket (entropic gain).

  • Altering the preferred conformation of the molecule (pre-organization).

  • Eliminating a hydrogen bond donor (HBD), thereby improving membrane permeability (desolvation penalty reduction).

Advanced Structural Architectures: Beyond the Piperidine

While piperidines and morpholines remain workhorses, modern drug discovery demands scaffolds with higher complexity (Fsp³), novel vectors, and clearer intellectual property (IP) space.

The Rise of Spirocyclic Amines

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane) have emerged as superior bioisosteres for monocyclic amines.

  • Vector Geometry: Spirocycles lock exit vectors in perpendicular planes, allowing for precise exploration of 3D chemical space that "flat" aromatic rings cannot access.

  • Metabolic Stability: The quaternary carbon at the spiro-junction blocks metabolic oxidation at that position, often extending half-life compared to the parent piperidine.

  • Lipophilicity (LogD): Spirocycles often lower LogD compared to their gem-dimethyl acyclic analogs due to "buried" surface area, improving metabolic stability without sacrificing potency.

Bridged and Caged Systems

Bridged amines like quinuclidines and tropanes offer maximum rigidity. This pre-organization reduces the entropic penalty of binding but can increase basicity significantly (Quinuclidine pKa ~11.0) due to the relief of steric strain upon protonation and the lack of solvation stabilization in the free base.

Table 1: Physicochemical Comparison of Common Amine Motifs

ScaffoldStructure TypeApprox pKaLogP TrendKey Utility
Piperidine Monocyclic11.0HighGeneral purpose, high basicity.
Morpholine Monocyclic8.3LowLowering pKa, reducing hERG liability.
N-Me Piperazine Monocyclic9.0 (N1)LowSolubility enhancer, linker.
2-Azaspiro[3.3]heptane Spirocyclic9.5–10.5MediumHigh Fsp³, novel IP, rigid vector.
Quinuclidine Bridged11.0MediumHigh affinity (GPCRs), metabolic stability.
Azetidine Monocyclic (4-mem)11.3LowLower MW, reduces lipophilicity vs piperidine.

Synthetic Methodologies: Constructing the Core

Synthesizing complex tertiary amines, particularly sterically hindered ones, requires robust protocols.[1]

Direct Reductive Amination (DRA)

The most common method, but often fails with hindered ketones or weak nucleophiles.

  • Standard Reagents: Sodium triacetoxyborohydride (STAB) / AcOH / DCE.

  • The Problem: Ketones are less reactive than aldehydes. Hindered ketones (e.g., adamantanone) often require forcing conditions.

Protocol: Titanium-Mediated Reductive Amination

For difficult/hindered substrates, Titanium(IV) isopropoxide is the "gold standard" Lewis acid additive. It acts as a water scavenger and activates the carbonyl, pushing the equilibrium toward the imine/iminium species.

Step-by-Step Protocol:

  • Imine Formation: In a flame-dried flask under Argon, combine the Ketone (1.0 equiv) and Secondary Amine (1.2 equiv) in anhydrous THF or neat.

  • Activation: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) dropwise. Note: The solution often turns yellow/orange.

  • Incubation: Stir at ambient temperature for 6–12 hours. (For extremely hindered substrates, heat to 60°C).

  • Reduction: Dilute with MeOH (to solubilize the borohydride). Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise. Caution: Gas evolution.

  • Workup: Quench with 1N NaOH or Rochelle's salt solution. Stir vigorously until a white precipitate (Titanium salts) forms. Filter through Celite. Extract filtrate with EtOAc.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Used when the "alkyl" group is actually an aryl or heteroaryl ring.

  • Catalyst: Pd₂dba₃ / XPhos or RuPhos (for secondary amines).

  • Base: NaOtBu or Cs₂CO₃.

  • Solvent: Toluene or Dioxane at 100°C.

  • Utility: Essential for synthesizing N-aryl piperazines or anilines.

Physicochemical & ADMET Tuning

The success of a tertiary amine drug candidate often hinges on fine-tuning its properties to avoid toxicity.

pKa Modulation: The Fluorine Switch

To lower the basicity of a tertiary amine without removing it entirely, introduce fluorine atoms at the β or γ positions.

  • Mechanism: Inductive electron withdrawal (-I effect) pulls electron density away from the nitrogen lone pair.

  • Effect:

    • 
      -Fluorine (e.g., 3-fluoropiperidine): Lowers pKa by ~1.5 – 2.0 units.
      
    • 
      -Fluorine (e.g., 4-fluoropiperidine): Lowers pKa by ~0.5 – 1.0 units.
      
  • Benefit: Lowering pKa from 10 to 8 can significantly improve membrane permeability (more neutral species at pH 7.4) and reduce hERG binding (less cationic character).

hERG Liability and Phospholipidosis

The hERG potassium channel is notoriously promiscuous for binding lipophilic tertiary amines.

  • The Pharmacophore: A basic nitrogen (protonated at physiological pH) flanked by two hydrophobic/aromatic groups (e.g., the "Dofetilide" motif).

  • Mitigation Strategy:

    • Reduce Lipophilicity (LogP): Introduce polar atoms (O, N) into the side chains.

    • Reduce Basicity: Use morpholines or fluorinated amines to lower pKa below 8.0.

    • Zwitterions: Introduce a carboxylic acid to neutralize the charge (though this affects permeability).

Metabolic Stability: N-Dealkylation vs N-Oxidation

Tertiary amines are primary targets for metabolic clearance.

  • N-Dealkylation (CYP450): Oxidative cleavage of the

    
    -carbon.[2][3]
    
    • Defense: Steric bulk (t-butyl, isopropyl), deuteration of the

      
      -carbon, or incorporating the nitrogen into a ring (cyclic amines are slower to dealkylate than acyclic ones).
      
  • N-Oxidation (FMO): Direct oxidation of the nitrogen lone pair to form an N-oxide.

    • Defense: N-oxides are often highly polar and excreted, but can sometimes revert to the parent amine in the gut (prodrug effect).

Visualizations

Decision Logic for Amine Selection

This decision tree guides the selection of the optimal tertiary amine building block based on structural and property constraints.

AmineSelection Start Select Amine Motif Constraint1 Is Solubility Limiting? Start->Constraint1 Constraint2 Is hERG a concern? Constraint1->Constraint2 No SolubilityYes Use Hydrophilic Cyclic Amines (Morpholine, Piperazine) Constraint1->SolubilityYes Yes Constraint3 Need Novel IP / Fsp3? Constraint2->Constraint3 No hERGYes Reduce Basicity / LogP (Fluorinated Amines, Oxa-spirocycles) Constraint2->hERGYes Yes IPYes Spirocyclic / Bridged Systems (Spiro[3.3]heptane, Quinuclidine) Constraint3->IPYes Yes Standard Standard Aliphatic (Piperidine, Pyrrolidine) Constraint3->Standard No

Caption: Strategic decision tree for selecting tertiary amine scaffolds based on physicochemical constraints.

Metabolic Pathways of Tertiary Amines

Visualizing the divergent fates of tertiary amines under oxidative metabolism.

Metabolism Parent Tertiary Amine (R-N(R')-CH2-R'') CYP CYP450 (Oxidative Dealkylation) Parent->CYP FMO FMO (Flavin Monooxygenase) Parent->FMO Intermediate Carbinolamine (Unstable) CYP->Intermediate alpha-hydroxylation NOxide N-Oxide (Polar/Excreted) FMO->NOxide N-oxygenation Secondary Secondary Amine (Active/Inactive Met) Intermediate->Secondary Collapse Aldehyde Aldehyde Byproduct Intermediate->Aldehyde

Caption: Divergent metabolic pathways: CYP450-mediated dealkylation vs. FMO-mediated N-oxidation.[2][4]

References

  • Tuning the Basicity of Amines. Cambridge MedChem Consulting. (2023).[5][6][7] Detailed analysis of pKa modulation using electron-withdrawing groups.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Review of spirocyclic architectures as high-Fsp3 building blocks.

  • Metabolic N-Dealkylation and N-Oxidation. Molecules. (2021). Mechanistic insight into the metabolic fate of alkylamino moieties.

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. (2012). Methodology for Titanium-mediated reductive amination.

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. PMC. (2017). SAR studies linking amine basicity and lipophilicity to hERG inhibition.[8]

Sources

Exploratory

Section 1: Compound Profile and Inferred Hazard Landscape

An In-Depth Technical Guide to the Safety Profile of 4-Methyl-1-phenylpiperidine From the Desk of the Senior Application Scientist To my fellow researchers, scientists, and drug development professionals, this document s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of 4-Methyl-1-phenylpiperidine

From the Desk of the Senior Application Scientist

To my fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to the safe handling of 4-Methyl-1-phenylpiperidine (also known as 1-methyl-4-phenylpiperidine; CAS No. 774-52-7). It is imperative to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found. This guide has been constructed by synthesizing data from structurally similar compounds to create a robust, proxy-based safety profile. This approach is grounded in the understanding that the toxicological and hazardous properties of a chemical are fundamentally linked to its structure. The insights herein are designed to empower you to work safely and effectively, upholding the highest standards of scientific integrity and laboratory practice.

4-Methyl-1-phenylpiperidine is a tertiary amine belonging to the phenylpiperidine class of chemicals. This structural class is significant in medicinal chemistry, forming the core of various pharmaceutical agents. Its relation to compounds like Pethidine (Meperidine) underscores the necessity for a meticulous evaluation of its biological and toxicological properties.

Given the absence of a specific SDS, we will infer the safety profile from close structural analogs. The primary hazards associated with aliphatic amines and phenyl-substituted piperidines include corrosivity, irritation, and potential systemic toxicity. The N-methylpiperidine moiety suggests a high likelihood of caustic properties, while the overall structure warrants a cautious approach regarding its full toxicological profile, which has not been thoroughly investigated.

Section 2: Hazard Identification and GHS Classification (Proxy-Based)

The following hazard classifications are extrapolated from close structural analogs. This synthesized data provides a baseline for risk assessment until a formal SDS for 4-Methyl-1-phenylpiperidine becomes available.

Hazard ClassGHS Hazard StatementProbable ClassificationSource (Structural Analog)
Acute Toxicity, Oral H302: Harmful if swallowedCategory 4 1-Methyl-4-phenylpiperidin-4-ol, 1-Methylpiperidine-4-methylamine
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageCategory 1B / 2 1-Methylpiperidine-4-methylamine (Cat. 1B), N-Methyl-4-piperidinol (Cat. 2)
Serious Eye Damage H318: Causes serious eye damageCategory 1 N-Methyl-4-piperidinol, 1-Methylpiperidine-4-methylamine
Acute Toxicity, Inhalation H332: Harmful if inhaledCategory 4 1-Methylpiperidine-4-methylamine
STOT - Single Exposure H335: May cause respiratory irritationLikely N-Methyl-4-piperidinol

Causality Behind the Hazards:

  • Corrosivity/Irritation : The tertiary amine group on the piperidine ring is basic and can cause severe irritation or chemical burns to the skin, eyes, and respiratory tract upon contact.[1]

  • Systemic Toxicity : Phenylpiperidine structures are known to interact with biological systems. While the full toxicological properties of this specific compound are uninvestigated, ingestion or significant inhalation could lead to systemic effects.[1]

Section 3: A Multi-Layered Risk Mitigation Framework

A self-validating safety protocol relies on the "Hierarchy of Controls," a system that prioritizes the most effective risk reduction strategies. This approach moves beyond simple reliance on Personal Protective Equipment (PPE).

cluster_0 Hierarchy of Controls for 4-Methyl-1-phenylpiperidine elimination Elimination (Not Feasible) substitution Substitution (Use a less hazardous analog if possible) elimination->substitution or engineering Engineering Controls (Primary Barrier) substitution->engineering then admin Administrative Controls (Procedural Safeguards) engineering->admin followed by ppe PPE (Final Layer of Defense) admin->ppe supported by

Caption: Hierarchy of Controls Workflow.

Engineering Controls (Primary Barrier)

Your first and most critical line of defense is to minimize exposure by design.

  • Fume Hood: All handling of 4-Methyl-1-phenylpiperidine, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is non-negotiable.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[2]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1]

Administrative Controls (Procedural Safeguards)

These are the protocols and work practices that define safe operation.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound. The SOP should cover receipt, storage, handling, and disposal.

  • Restricted Access: Designate specific areas within the lab for working with this compound and restrict access to trained personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.

Personal Protective Equipment (PPE) - The Final Barrier

PPE is essential but should never be the sole method of protection.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.[2]

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes.[1]

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.

Section 4: Emergency Protocols: A Self-Validating Response System

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

cluster_1 Emergency Response Workflow exposure Exposure Event (Skin, Eyes, Inhalation) skin_contact Skin Contact: Immediately flush with water for 15 min. Remove contaminated clothing. exposure->skin_contact eye_contact Eye Contact: Immediately flush with water for 15 min. Lift eyelids. Seek immediate medical attention. exposure->eye_contact inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation spill Spill Event evacuate Evacuate and alert others. Ensure ventilation. spill->evacuate medical Seek Immediate Medical Attention (Bring SDS/Compound Info) skin_contact->medical eye_contact->medical inhalation->medical absorb Contain spill. Absorb with inert material (e.g., vermiculite). evacuate->absorb collect Collect into a sealed container for disposal. Use non-sparking tools. absorb->collect decontaminate Decontaminate area. collect->decontaminate

Sources

Foundational

An In-Depth Technical Guide to 4-Methyl-1-phenylpiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-methyl-1-phenylpiperidine, a substituted piperidine derivative of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methyl-1-phenylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes key data on its physicochemical properties, offers detailed synthetic protocols, and discusses its relevance within the broader context of phenylpiperidine scaffolds in pharmacology.

Core Physicochemical Characteristics

4-Methyl-1-phenylpiperidine, with the chemical formula C₁₂H₁₇N, belongs to the family of N-arylpiperidines. Its structure, featuring a phenyl group attached to the nitrogen atom of a 4-methylpiperidine ring, distinguishes it from its isomers, such as 1-methyl-4-phenylpiperidine, which has the methyl group on the nitrogen and the phenyl group at the 4-position. This structural difference significantly influences its physical and chemical properties.

Physical State and Boiling Point

For comparison, the boiling point of the related compound 4-methylpiperidine is approximately 124 °C. The addition of a phenyl group to the nitrogen atom would significantly increase the molecular weight and intermolecular forces, thus raising the boiling point considerably. Another related compound, 4-phenylpiperidine, has a boiling point of 257 °C. Therefore, it is reasonable to predict that the boiling point of 4-methyl-1-phenylpiperidine lies in a similar range.

Table 1: Physicochemical Data of 4-Methyl-1-phenylpiperidine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Physical State (at 25°C)
4-Methyl-1-phenylpiperidine C₁₂H₁₇N175.27Not experimentally determined; predicted to be > 200°CLiquid (predicted)
4-MethylpiperidineC₆H₁₃N99.17124[1][2]Liquid[1]
4-PhenylpiperidineC₁₁H₁₅N161.25257Solid
1-Methyl-4-phenylpiperidineC₁₂H₁₇N175.27Not availableNot available

Synthesis of 4-Methyl-1-phenylpiperidine

The synthesis of N-arylpiperidines can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a halogenated benzene with a piperidine derivative or the reductive amination of a ketone. A plausible synthetic pathway to obtain 4-methyl-1-phenylpiperidine is the N-arylation of 4-methylpiperidine with a suitable phenylating agent.

A related synthesis for an intermediate, N-phenyl-4-methyl-4-piperidinol, is detailed in Chinese patent CN110483376B. This process involves the reaction of aniline with 3-methyl-1,3,5-pentanetriol in the presence of a catalyst. This intermediate can then be further processed to yield the desired product.

Experimental Protocol: N-Arylation of 4-Methylpiperidine (Conceptual)

This protocol describes a general procedure for the N-arylation of 4-methylpiperidine, a common method for synthesizing N-arylpiperidines.

Materials:

  • 4-Methylpiperidine

  • Fluorobenzene (or another suitable phenylating agent)

  • A strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dioxane)

  • Palladium catalyst (e.g., Pd(dba)₂, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add the palladium catalyst and the phosphine ligand.

  • Reagent Addition: Under an inert atmosphere, add the anhydrous aprotic solvent, followed by the strong base.

  • Reactant Introduction: Add 4-methylpiperidine to the reaction mixture, followed by the dropwise addition of fluorobenzene.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the specific catalyst and solvent system used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 4-Methylpiperidine Heating Heating (80-120°C) Reactant1->Heating Reactant2 Fluorobenzene Reactant2->Heating Catalyst Palladium Catalyst + Ligand Catalyst->Heating Base Strong Base Base->Heating Solvent Anhydrous Solvent Solvent->Heating Atmosphere Inert Atmosphere Atmosphere->Heating Workup Aqueous Work-up Heating->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product 4-Methyl-1-phenylpiperidine Purification->Product

Caption: Conceptual workflow for the N-arylation synthesis of 4-Methyl-1-phenylpiperidine.

Structural Characterization

The identity and purity of synthesized 4-methyl-1-phenylpiperidine would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence of both the 4-methylpiperidine and phenyl moieties and their connectivity.

  • Mass Spectrometry (MS): GC-MS or LC-MS would confirm the molecular weight of the compound (175.27 g/mol ).

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for C-H bonds (aliphatic and aromatic), C-N bonds, and aromatic C=C bonds.

Relevance in Drug Development

The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents, particularly opioid analgesics and central nervous system (CNS) active drugs.[3] Derivatives of 4-phenylpiperidine have been developed as analgesics, antipsychotics, and antidepressants.[3]

The introduction of a methyl group at the 4-position of the piperidine ring and a phenyl group on the nitrogen atom, as in 4-methyl-1-phenylpiperidine, creates a unique chemical entity with the potential for novel pharmacological activities. Researchers in drug discovery may explore this compound and its derivatives as ligands for various receptors, including opioid, dopamine, and sigma receptors, in the search for new therapeutic agents with improved efficacy and side-effect profiles.[4]

IsomericComparison CompoundA 4-Methyl-1-phenylpiperidine (Target Compound) A_N Phenyl group on Nitrogen CompoundA->A_N A_C4 Methyl group on C4 CompoundA->A_C4 CompoundB 1-Methyl-4-phenylpiperidine (Isomer) B_N Methyl group on Nitrogen CompoundB->B_N B_C4 Phenyl group on C4 CompoundB->B_C4

Caption: Structural comparison of 4-Methyl-1-phenylpiperidine and its isomer.

Safety and Handling

As with any chemical compound, 4-methyl-1-phenylpiperidine should be handled with appropriate safety precautions in a well-ventilated laboratory. A full Safety Data Sheet (SDS) should be consulted before use. Based on related compounds, it may be harmful if swallowed or inhaled and may cause skin and eye irritation. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-Methyl-1-phenylpiperidine is a compound of significant interest due to its structural relationship to a class of pharmacologically important molecules. While specific experimental data on its physical properties are limited, its synthesis is achievable through established organic chemistry methodologies. Further research into the pharmacological profile of this compound could unveil novel therapeutic applications, making it a valuable target for medicinal chemists and drug development professionals.

References

  • PubChem. (n.d.). Piperidine, 1-methyl-4-phenyl-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-4-phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). 4-Phenylpiperidine. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. Retrieved February 20, 2026, from [Link]

  • Glennon, R. A., et al. (1990). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 33(10), 2777–2782. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved February 20, 2026, from [Link]

  • Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved February 20, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methyl-1-phenylpiperidine via Palladium-Catalyzed Buchwald-Hartwig Aryl Amination

An Application Note for Medicinal and Process Chemists Abstract The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting the central...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemists

Abstract

The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1][2] This application note provides a detailed, field-tested protocol for the synthesis of 4-methyl-1-phenylpiperidine, a representative member of this class, via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited substrate scope.[3] We will delve into the mechanistic rationale behind reagent selection, provide a step-by-step experimental workflow, and discuss the self-validating aspects of the protocol that ensure reproducibility and high purity of the final product.

Mechanistic Rationale & Component Selection

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[3][4] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an aryl halide with an amine.[3][5] Understanding the role of each component is critical for optimizing the reaction and ensuring its success.

1.1. The Catalytic Cycle The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (bromobenzene), forming a Pd(II) complex.[4][6]

  • Amine Coordination & Deprotonation: The amine (4-methylpiperidine) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The final C-N bond is formed as the desired product, 4-methyl-1-phenylpiperidine, is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[3][4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ar-X Amine_Coord Amine Coordination & Deprotonation (-HX) PdII_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amido R₂NH, Base Red_Elim Reductive Elimination Red_Elim->Pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

1.2. Key Reagent Choices

  • Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, it is often more practical to use air-stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂).[5][7] The Pd(II) is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[5]

  • Ligand: The choice of phosphine ligand is paramount. For coupling secondary aliphatic amines like 4-methylpiperidine, which can be sterically demanding, bulky and electron-rich biaryl phosphine ligands are required.[3] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective as they promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition.[8][9]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[5] Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose. Weaker bases like carbonates are often too slow or ineffective for this transformation.[5]

  • Solvent: Anhydrous, non-protic, and relatively non-polar solvents are preferred. Toluene is an excellent choice as it has a suitable boiling point for the reaction temperature and solubilizes the organometallic intermediates effectively.[4][7] Ethereal solvents like dioxane are also common but should be used with caution.[4][10]

Detailed Experimental Protocol

This protocol describes the synthesis of 4-methyl-1-phenylpiperidine from bromobenzene and 4-methylpiperidine on a 5 mmol scale.

2.1. Reagents and Materials

CompoundFormulaMW ( g/mol )EquivalentsMoles (mmol)Amount
BromobenzeneC₆H₅Br157.011.05.00.52 mL (785 mg)
4-MethylpiperidineC₆H₁₃N99.171.26.00.75 mL (595 mg)
Palladium(II) AcetatePd(OAc)₂224.500.020.122.5 mg
XPhosC₃₉H₅₃P588.820.040.2117.8 mg
Sodium tert-ButoxideNaOtBu96.101.47.0673 mg
Anhydrous TolueneC₇H₈---25 mL

2.2. Apparatus

  • 100 mL oven-dried Schlenk flask or round-bottom flask

  • Magnetic stir bar

  • Septa

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Heating mantle with a temperature controller and oil bath

  • Reflux condenser

2.3. Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Oven-dry glassware B 2. Add solids: - NaOtBu - Pd(OAc)₂ - XPhos A->B C 3. Seal flask, evacuate, and backfill with N₂ (3x) B->C D 4. Add via syringe: - Anhydrous Toluene - Bromobenzene - 4-Methylpiperidine C->D E 5. Heat to 100-110 °C with stirring D->E F 6. Monitor by TLC/LC-MS (approx. 8-16 h) E->F G 7. Cool to RT F->G H 8. Filter through Celite, wash with Ethyl Acetate G->H I 9. Concentrate filtrate under vacuum H->I J 10. Purify by flash column chromatography I->J K 11. Characterize pure product (NMR, MS, etc.) J->K

Caption: General experimental workflow for Buchwald-Hartwig amination.

2.4. Step-by-Step Procedure

  • Preparation: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add sodium tert-butoxide (673 mg), palladium(II) acetate (22.5 mg), and XPhos (117.8 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Through the septum, add anhydrous toluene (25 mL) via syringe. Follow with the addition of bromobenzene (0.52 mL) and 4-methylpiperidine (0.75 mL).

  • Reaction: Place the flask in a preheated oil bath and heat the mixture to 100-110 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (25 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 15 mL).[6][7]

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-methyl-1-phenylpiperidine.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by clear checkpoints and validation steps.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time validation of the reaction's progress. A successful reaction is indicated by the consumption of the limiting reagent (bromobenzene) and the appearance of a new, less polar spot/peak corresponding to the product.

  • Purification: Flash column chromatography is a critical step that not only purifies the product but also validates the reaction's cleanliness. The isolation of a major product fraction confirms a successful transformation.

  • Characterization: The identity and purity of the final product must be confirmed through standard analytical techniques.

3.1. Expected Results & Characterization

ParameterExpected Outcome
Yield 75-90%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~7.3 (t, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.8 (t, 1H, Ar-H), ~3.7 (d, 2H, N-CH₂eq), ~2.6 (t, 2H, N-CH₂ax), ~1.7 (d, 2H, CH₂), ~1.5 (m, 1H, CH), ~1.3 (m, 2H, CH₂), ~1.0 (d, 3H, CH₃) ppm.
¹³C NMR (CDCl₃) δ ~152, 129, 119, 116, 52, 35, 31, 22 ppm.
Mass Spec (EI) M⁺ at m/z = 175.14

Note: Spectral data are predictive and should be compared with acquired data. Similar compounds have been characterized in the literature.[11]

Safety & Hazard Considerations

  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. While this specific transformation is generally well-behaved, scaling up requires careful monitoring of the internal temperature and ensuring adequate cooling is available.[12]

  • Reagent Hazards:

    • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

    • Toluene: A flammable liquid with potential reproductive toxicity. Use in a well-ventilated fume hood.

    • Palladium Catalysts/Ligands: Can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining a robust inert atmosphere is crucial for both safety and reaction efficacy.[4]

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue University. (2022). Retrieved from [Link]

  • Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-9. Retrieved from [Link]

  • Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Journal of Medicinal Chemistry, 53(6), 2510-20. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1146-1154. Retrieved from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Layton, M. E., et al. (2007). Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate... Journal of Medicinal Chemistry, 50(4), 807-19. Retrieved from [Link]

Sources

Application

Application Note & Protocol: Electrochemical Deuteration of 4-Methyl-1-phenylpiperidine

Abstract The strategic incorporation of deuterium into pharmacologically active molecules is a powerful method for enhancing their metabolic stability and pharmacokinetic profiles, primarily through the kinetic isotope e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules is a powerful method for enhancing their metabolic stability and pharmacokinetic profiles, primarily through the kinetic isotope effect (KIE).[1][2] This application note details a robust and efficient protocol for the selective deuteration of 4-Methyl-1-phenylpiperidine, a common scaffold in medicinal chemistry. By leveraging the principles of electrochemical C-H activation, this method offers a mild, reagent-free alternative to traditional deuteration techniques, which often require harsh conditions or expensive reagents.[3][4] We present a constant current electrolysis protocol using heavy water (D₂O) as an inexpensive and readily available deuterium source.[5] This guide provides a step-by-step methodology, mechanistic insights, and validation techniques suitable for researchers in drug discovery and development.

Introduction: The Value of Deuteration & Electrochemistry

Deuteration, the replacement of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), has become a validated strategy in drug development.[6] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[1] This difference in bond strength means that more energy is required to break a C-D bond, often resulting in a slower rate of reaction if C-H bond cleavage is the rate-determining step of a metabolic pathway.[1][6] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly slow down drug metabolism, particularly phase I reactions mediated by cytochrome P450 (CYP) enzymes.[1][2] The practical benefits include improved drug half-life, reduced patient dosing frequency, and potentially lower toxic metabolite formation.[][8] The FDA's approval of the first deuterated drug, Austedo™ (deutetrabenazine), in 2017 marked a significant milestone for this technology.

Traditional methods for deuteration can be cumbersome. In contrast, electrochemical synthesis provides a green, safe, and highly tunable platform for C-H functionalization. By using electricity as a "traceless" reagent, electrochemistry avoids stoichiometric chemical oxidants or reductants, minimizes waste, and often proceeds under mild, ambient conditions.[9] For a molecule like 4-Methyl-1-phenylpiperidine, electrochemistry offers a promising route to selectively activate C-H bonds adjacent to the nitrogen atom, which are susceptible to oxidative metabolism.

Principle and Proposed Mechanism

The proposed electrochemical deuteration proceeds via an oxidative C-H activation pathway. The reaction is initiated by the anodic oxidation of the 4-methyl-1-phenylpiperidine substrate.

Proposed Mechanism:

  • Single Electron Transfer (SET): The substrate (1) undergoes a single-electron transfer at the anode surface to form a nitrogen-centered radical cation (2).[10]

  • Deprotonation: A mild base in the reaction medium, or another molecule of the substrate, abstracts a proton from the carbon adjacent (alpha) to the nitrogen, leading to the formation of a carbon-centered radical (3).

  • Second Oxidation & Cation Formation: This radical species (3) is rapidly oxidized at the anode to form a highly reactive iminium cation (4).

  • Nucleophilic Attack by D₂O: The iminium cation (4) is then quenched by nucleophilic attack from heavy water (D₂O), the deuterium source, to form a hemiaminal intermediate (5).

  • Deuterium Incorporation: The hemiaminal intermediate subsequently collapses, eliminating a proton to yield the α-deuterated product (6).

This cycle can repeat, leading to the incorporation of a second deuterium atom at the other α-carbon position.

G cluster_mechanism Proposed Anodic Deuteration Mechanism S Substrate (1) 4-Methyl-1-phenylpiperidine RC Radical Cation (2) S->RC -1e⁻ (Anode) CR Carbon Radical (3) RC->CR -H⁺ IC Iminium Cation (4) CR->IC -1e⁻ (Anode) HA Hemiaminal (5) IC->HA + D₂O P α-Deuterated Product (6) HA->P -H⁺

Caption: Proposed mechanism for electrochemical α-C-H deuteration.

Experimental Protocol

This protocol is designed for a standard laboratory-scale (0.3 mmol) reaction. It is recommended to first perform cyclic voltammetry on the substrate to determine the precise oxidation potential. However, for preparative synthesis, constant current electrolysis is often more straightforward and is described here.

Materials and Equipment
Reagent / Equipment Specifications Supplier Example
4-Methyl-1-phenylpiperidine≥98% puritySigma-Aldrich
Deuterium Oxide (D₂O)99.9 atom % DCambridge Isotope Labs
Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄)Electrochemical grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Potentiostat/GalvanostatCapable of constant currentGamry, BioLogic
Undivided Electrochemical Cell15-20 mL volumePine Research
Graphite Felt AnodeHigh purityMTI Corporation
Platinum (Pt) Wire CathodeHigh purityAlfa Aesar
Magnetic Stirrer & Stir BarStandard laboratory gradeVWR
Electrochemical Cell Setup

The reaction is conducted in an undivided electrochemical cell. This setup is simpler and often sufficient for oxidative processes where the cathodic reaction (in this case, likely the reduction of trace protons or solvent to generate H₂) does not interfere with the desired anodic reaction.

G cluster_cell Electrochemical Cell Setup cell Undivided Glass Cell Anode (Graphite Felt) Cathode (Pt Wire) Solution: Substrate D₂O Electrolyte (nBu₄NBF₄) Solvent (DMF) Magnetic Stir Bar power Potentiostat (Constant Current Mode) power->cell:anode (+) power->cell:cathode (-) stirrer Magnetic Stirrer stirrer->cell:stir

Caption: Diagram of the undivided electrochemical cell setup.

Step-by-Step Procedure
  • Cell Preparation: Ensure the electrochemical cell, electrodes, and magnetic stir bar are thoroughly cleaned and oven-dried before use to remove any water or impurities.

  • Reagent Addition: To the undivided cell, add 4-methyl-1-phenylpiperidine (52.6 mg, 0.3 mmol, 1.0 equiv.), tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) (98.7 mg, 0.3 mmol, 1.0 equiv.), and a magnetic stir bar.

  • Solvent and Deuterium Source: Under an inert atmosphere (e.g., nitrogen or argon), add 4.0 mL of anhydrous DMF via syringe. Follow this by adding D₂O (270 µL, 15 mmol, 50 equiv.). The large excess of D₂O ensures it effectively outcompetes any residual H₂O and serves as the primary deuterium donor.

  • Electrode Assembly: Insert the graphite felt anode (e.g., 10 mm x 15 mm x 5 mm) and the platinum wire cathode into the solution. Ensure they are securely connected to the potentiostat but do not touch each other.

  • Electrolysis: Begin stirring the solution moderately. Apply a constant current of 10-20 mA. The optimal current may require some minor optimization based on cell geometry and substrate concentration.

  • Reaction Monitoring: Allow the reaction to proceed for 8-12 hours at room temperature. The progress can be monitored by periodically taking a small aliquot, quenching it, and analyzing by GC-MS to observe the mass shift corresponding to deuterium incorporation.

  • Work-up and Purification:

    • Upon completion, turn off the potentiostat and disassemble the cell.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure deuterated product.

Characterization and Validation

Confirming the success of the deuteration and quantifying the level of deuterium incorporation are critical. A combination of NMR spectroscopy and mass spectrometry provides a comprehensive analysis.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the proton NMR spectrum, successful deuteration at the α-positions will result in a decrease in the integration of the corresponding proton signals. Comparing the integration of the α-CH₂ signals to a stable, non-exchanging signal (e.g., the methyl group or aromatic protons) allows for the calculation of the percentage of deuterium incorporation (%D).[12]

  • ²H NMR (Deuterium NMR): This is a direct method to observe the incorporated deuterium. A signal will appear at the chemical shift corresponding to the deuterated position, providing unambiguous evidence of C-D bond formation.

Mass Spectrometry (MS)
  • GC-MS or LC-MS: Mass spectrometry is used to determine the mass shift in the molecular ion peak.[13] The parent compound, 4-methyl-1-phenylpiperidine, has a monoisotopic mass of approximately 175.26 g/mol .

    • Incorporation of one deuterium atom will result in a mass of ~176.27 g/mol (M+1).

    • Incorporation of two deuterium atoms will result in a mass of ~177.27 g/mol (M+2).

    • Analysis of the isotopic distribution of the molecular ion peak allows for the quantification of the relative amounts of non-deuterated, mono-deuterated, and di-deuterated species.[14]

Expected Results Summary
Parameter Expected Outcome Analytical Method
Yield 60-80% (isolated)Gravimetric
Deuterium Incorporation (%D) >90% (D₁ + D₂)¹H NMR, Mass Spec
Regioselectivity Predominantly at C2 and C6 (α- to Nitrogen)¹H NMR, ²H NMR
Mass Shift M+1, M+2 peaks observedMass Spec

Troubleshooting

Problem Potential Cause Suggested Solution
Low Conversion / No Reaction Incorrect potential/current; Inactive electrodes; High cell resistance.Optimize current via trial reactions. Clean/polish electrodes. Ensure sufficient electrolyte concentration.
Low Deuterium Incorporation Presence of residual H₂O.Use anhydrous solvents and oven-dried glassware. Increase the excess of D₂O.
Formation of Byproducts Over-oxidation of substrate; Polymerization.Decrease the applied current or total charge passed. Monitor the reaction more closely and stop at optimal conversion.
Inconsistent Results Variable electrode surface area or placement.Maintain consistent electrode immersion depth and distance between electrodes for all runs.

Conclusion

This application note provides a detailed, practical, and efficient protocol for the electrochemical deuteration of 4-methyl-1-phenylpiperidine. By utilizing constant current electrolysis with D₂O as the deuterium source, this method offers a sustainable and scalable alternative for accessing deuterated compounds.[5][15] The approach is characterized by its mild conditions, high regioselectivity for the metabolically relevant α-positions, and avoidance of hazardous reagents. This protocol serves as a valuable tool for medicinal chemists and researchers aiming to leverage the benefits of the kinetic isotope effect in drug discovery and development.[6]

References

  • The Electrochemical Deuteration with D2O under External-Reductant-Free Condition. (2020). School of Chemistry and Chemical Engineering, Sun Yat-sen University. [Link]

  • Fan, Y., Ou, W., Chen, M., Liu, Y., Zhang, B., Ruan, W., & Su, C. (2023). Metal-Free Electrochemically Reductive Deuteration of C=N Bonds with D2O toward Deuterated Amines. Organic Letters, 25(2), 432-437. [Link]

  • Budnikova, Y. H. (2021). Electrochemical Insight into Mechanisms and Metallocyclic Intermediates of C−H Functionalization. CoLab. [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Fan, Y., Ou, W., et al. (2023). Metal-Free Electrochemically Reductive Deuteration of C=N Bonds with D2O toward Deuterated Amines. ACS Publications. [Link]

  • ConSynance. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. ConSynance. [Link]

  • ResearchGate. (2020). Electrochemical deuteration reaction using D2O. ResearchGate. [Link]

  • Powers, D. C., & Baran, P. S. (2014). Radical C—H Functionalization of Heteroarenes Under Electrochemical Control. PMC. [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(8), 611-631. [Link]

  • Zhang, B., & Wang, C. (2022). Deuterium labelling by electrochemical splitting of heavy water. OAE Publishing Inc.[Link]

  • Ahamed, M., & Kärkäs, M. D. (2019). C-H Activation/Functionalization via Metalla-Electrocatalysis. SciSpace. [Link]

  • Sambiagio, C., & Noël, T. (2020). Electrochemical Palladium‐Catalyzed C H Functionalization. Request PDF. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews. [Link]

  • He, Y., Tang, C., Mao, J., Liu, Z., Huang, W., & Mao, Z. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838-842. [Link]

  • Vang, Z. P. (2020). Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. e-Publications@Marquette. [Link]

  • Medium. (2026). Cryo-Electron Microscopy Analysis of Viral Entry Mechanisms. Medium. [Link]

  • AL-Hadedi, A. A. M., et al. (2022). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. ePrints Soton. [Link]

  • Ober Yahr Electrolysis. (n.d.). 5 Easy Steps To Prepare For Your Electrolysis Visit. Ober Yahr Electrolysis. [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical debrominative hydrogenation/deuteration of 2-bromo-N-arylacetamides. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Deuterium incorporation in biomass cell wall components by NMR analysis. Royal Society of Chemistry. [Link]

  • Electrolysis Hair Removal preparating. (2025). Electrolysis Hair Removal. [Link]

  • Aesthetician Nasrin. (2025). How to Prepare for Your First Electrolysis Session: A Complete Guide. Aesthetician Nasrin. [Link]

  • ResearchGate. (n.d.). Synthetic applications of the electrochemical deuteration protocol. ResearchGate. [Link]

  • Colaz. (2025). Prepare for Your First Electrolysis Appointment: 6 DIY Steps. Colaz. [Link]

  • Wang, Z., et al. (2022). One-pot H/D exchange and low-coordinated iron electrocatalyzed deuteration of nitriles in D2O to α,β-deuterio aryl ethylamines. PMC. [Link]

  • AL-Hadedi, A. A. M., et al. (2022). A Flow Electrochemistry‐Enabled Synthesis of 2‐Substituted N ‐(Methyl‐d)piperidines. ResearchGate. [Link]

  • Cirine Hair Removal & Skin Care. (2023). Preparing for Electrolysis Hair Removal. Cirine Hair Removal & Skin Care. [Link]

  • Zhang, Y., et al. (2024). Electrochemical C−H deuteration of pyridine derivatives with D2O. PMC. [Link]

  • Journal of Electrochemistry. (2024). Recent Advance in Electrochemical Dehalogenative Deuteration. Journal of Electrochemistry. [Link]

  • ResearchGate. (2025). Electrochemical α-deuteration of amides. ResearchGate. [Link]

Sources

Method

Application Note: Transition-Metal-Free Synthesis of Aryl Amines using Sodium Alkoxides

[1][2][3][4] Executive Summary The formation of C–N bonds (amination) is a cornerstone of pharmaceutical synthesis. Historically, this has been dominated by Palladium (Buchwald-Hartwig) and Copper (Ullmann) catalysis.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The formation of C–N bonds (amination) is a cornerstone of pharmaceutical synthesis. Historically, this has been dominated by Palladium (Buchwald-Hartwig) and Copper (Ullmann) catalysis. While effective, these methods introduce significant costs and regulatory burdens regarding heavy metal scavenging (ICH Q3D guidelines).

This Application Note details a robust, transition-metal-free protocol for coupling aryl halides with amines using sodium alkoxides. Unlike simple nucleophilic aromatic substitution (


), which requires highly activated electron-deficient rings, this protocol leverages benzyne (aryne) intermediates  and in-situ formed alkoxide clusters . This approach allows for the coupling of unactivated aryl chlorides and bromides—substrates previously thought to require transition metals.

Key Advantages:

  • Zero Metal Contamination: Eliminates the need for Pd/Ni scavengers.

  • Cost Efficiency: Uses commodity reagents (NaOtBu, NaH, DMSO).

  • Scalability: Validated for multi-gram scale synthesis.

Mechanistic Insight: The "Black Box" Revealed

To ensure reproducibility, researchers must understand that this is not a standard displacement reaction. It proceeds primarily through an Elimination-Addition (Benzyne) mechanism, often facilitated by supramolecular alkoxide clusters.

The Benzyne Pathway

In the absence of a metal catalyst, a strong base (Sodium tert-butoxide or Sodium hydride) deprotonates the position ortho to the halogen. This leads to the elimination of the halide, forming a highly reactive benzyne intermediate.[1][2] The amine nucleophile then attacks the strained triple bond.

Critical Implication for Regioselectivity: Unlike Pd-catalysis (which couples exactly where the halogen was), benzyne mechanisms can yield mixtures of regioisomers (cine-substitution) unless the substrate is symmetric or sterically biased.

The Role of Alkoxide Clusters (X@RONa)

Recent breakthroughs (e.g., JACS 2024) have revealed that simple sodium alkoxides in solution form complex aggregates. Specifically, "cluster catalysts" (denoted as X@RONa ) can encapsulate halide ions.[3][4] These clusters act as phase-transfer agents, solubilizing the base (like NaH) and stabilizing the transition states for benzyne formation, significantly lowering the energy barrier compared to bulk base usage.

Mechanistic Pathway Diagram

BenzyneMechanism Start Aryl Halide (Ar-X) Deprot Ortho-Deprotonation Start->Deprot + Base Base Base (NaOtBu/NaH) + Cluster Catalyst Base->Deprot Benzyne Benzyne Intermediate (Strained Alkyne) Deprot->Benzyne -NaX (Elimination) Addition Nucleophilic Attack Benzyne->Addition + Amine Amine Amine Nucleophile (R-NH2) Amine->Addition Product Aryl Amine (Ar-NH-R) Addition->Product Protonation

Figure 1: The Elimination-Addition (Benzyne) pathway utilized in transition-metal-free amination.[3][4][5] Note the critical role of the base in the initial elimination step.

Scientific Integrity: The Trace Metal Fallacy

WARNING: Before claiming a reaction is "metal-free," you must validate your reagents. Historically, several "metal-free" protocols were retracted after it was discovered that ppb-levels of Palladium contaminants in commercial Na2CO3 or NaOtBu were driving the reaction.

Validation Protocol:

  • Reagent Sourcing: Use only "Trace Metal Grade" (99.999%) bases and solvents for initial validation.

  • The Poison Test: Run the reaction in the presence of a metal scavenger (e.g., QuadraPure™ TU or excess CS2). If the reaction proceeds with the scavenger, it is genuinely metal-free. If it stops, it was metal-catalyzed.

Experimental Protocols

Protocol A: High-Efficiency Cluster-Catalyzed Amination

Best for: Unactivated Aryl Chlorides and scale-up. Based on the work of Yao et al. (2024) and optimized for bench stability.

Materials:

  • Aryl Chloride (1.0 equiv)[6]

  • Amine (1.2 equiv)

  • NaH (2.5 equiv, 60% dispersion in mineral oil)

  • Additive: 1-methoxy-2-methylpropan-2-ol (20 mol%) - Crucial for cluster formation.

  • Solvent: o-Xylene or Toluene (Anhydrous).

Step-by-Step Workflow:

  • Cluster Formation (In-Situ):

    • In a glovebox or under Argon flow, charge an oven-dried pressure tube with NaH (2.5 equiv).

    • Add anhydrous o-xylene (0.5 M concentration relative to substrate).

    • Add the alcohol additive (1-methoxy-2-methylpropan-2-ol, 0.2 equiv).[6]

    • Note: This generates the active X@RONa cluster shell.

  • Substrate Addition:

    • Add the Aryl Chloride (1.0 equiv) and the Amine (1.2 equiv) to the suspension.

    • Seal the tube tightly (Teflon cap).

  • Reaction:

    • Heat the mixture to 80–110 °C (substrate dependent) with vigorous magnetic stirring (1000 rpm).

    • Time: 12–24 hours.[6]

    • Visual Check: The grey NaH suspension typically turns into a darker, homogenous-looking slurry as the cluster solubilizes species.

  • Workup:

    • Cool to room temperature.[7]

    • Carefully quench with dropwise water (Caution: Unreacted NaH will evolve H2 gas).[6]

    • Dilute with EtOAc, wash with brine (3x), dry over Na2SO4, and concentrate.

Protocol B: Standard NaOtBu/DMSO Promoted Coupling

Best for: Activated Aryl Halides or Heterocycles.

Materials:

  • Aryl Halide (1.0 equiv)

  • Amine (1.5 equiv)[7]

  • Base: NaOtBu (Sublimed grade, 2.0 equiv)

  • Solvent: DMSO (Super-dry).

Step-by-Step:

  • Charge NaOtBu (2.0 equiv) and Aryl Halide (1.0 equiv) into a vial.

  • Evacuate and backfill with N2 (3 cycles).

  • Inject degassed DMSO (1.0 M).

  • Inject Amine (1.5 equiv).

  • Stir at 25 °C to 60 °C . (Higher temps promote benzyne; lower temps favor

    
     on activated rings).
    
  • Monitor by HPLC.

Data & Performance Analysis

The following table summarizes the expected performance based on substrate class using Protocol A (Cluster Method).

Substrate ClassHalideTemp (°C)Time (h)Typical YieldSelectivity Note
Electron-Neutral Cl1101285-95%Mixture of isomers possible if meta-substituted.
Electron-Rich (e.g., Anisole)Cl1302460-75%Requires higher temp; slower benzyne formation.
Electron-Poor Cl/F806>90%May proceed via

rather than Benzyne.
Heterocycles (e.g., Pyridine)Cl1001270-85%Excellent compatibility; N-arylation preferred.

Experimental Workflow Diagram

Workflow Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) ReagentPrep Prepare NaH + Alcohol Additive (Form Active Cluster) Setup->ReagentPrep Addition Add Aryl Halide + Amine Solvent: o-Xylene ReagentPrep->Addition Heating Heat to 80-110°C (12-24 Hours) Addition->Heating Quench Cool & Quench (Dropwise H2O - Caution: H2 Gas) Heating->Quench Purification Extraction & Column Chromatography Quench->Purification

Figure 2: Operational workflow for the cluster-catalyzed amination protocol. Safety attention required at the Quench step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion "Dead" BaseNaOtBu and NaH are extremely moisture sensitive. Use fresh bottles or sublime NaOtBu.
Regioisomer Mixture Benzyne MechanismIf you see meta product from ortho halide, this confirms benzyne. Switch to C-2 blocked substrates or accept isomer separation.
Poor Solubility Cluster FailureEnsure the alcohol additive (e.g., methoxy-tert-butanol) is dry and added in correct stoichiometry to form the X@RONa cluster.
Violent Quench Excess NaHThe cluster method uses excess NaH. Quench at 0°C with diluted wet ether before adding bulk water.

References

  • Yao, J.-L., Zhang, Z., & Li, Z. (2024).[3][6] Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation.[4][6] Journal of the American Chemical Society, 146(13), 8839–8846. [Link]

  • Liu, W., & Ackerman, L. (2016). Transition-Metal-Free Amine Synthesis. ACS Catalysis. (General context on metal-free methodology).
  • Canton-Vitoria, R., et al. (2019). Transition-Metal-Free C–N Cross-Couplings Enabled by Light. Organic Letters. [Link]

  • Organic Chemistry Portal. (2024). Arylamine Synthesis by Amination. [Link]

  • Thomé, I., & Bolm, C. (2012). Trace Metal Impurities in "Metal-Free" Catalysis.[8] Green Chemistry. (Context on the importance of purity).

Sources

Application

Application Notes and Protocols for Hydrogen Isotope Exchange (HIE) of 4-Methyl-1-phenylpiperidine

Introduction: The Critical Role of Isotopic Labeling in Modern Drug Discovery In the landscape of pharmaceutical development, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopic Labeling in Modern Drug Discovery

In the landscape of pharmaceutical development, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1] Hydrogen Isotope Exchange (HIE) has emerged as a powerful and efficient strategy for the late-stage introduction of deuterium (²H) and tritium (³H) into complex organic molecules.[1] This late-stage functionalization is particularly advantageous as it circumvents the need for lengthy de novo syntheses using isotopically enriched starting materials, thereby saving time and resources.[1] Deuterium-labeled compounds, in particular, are of growing interest as the substitution of hydrogen with deuterium can favorably alter metabolic pathways, potentially improving a drug's pharmacokinetic properties—a concept that has led to FDA-approved deuterated drugs.

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including opioid analgesics and antipsychotics.[2][3] Consequently, methods for the selective isotopic labeling of this motif are highly sought after for use in metabolic profiling, as internal standards for mass spectrometry, and for detailed mechanistic studies.[4] This document provides a comprehensive guide to the application of 4-methyl-1-phenylpiperidine in HIE research, detailing the underlying principles, a representative experimental protocol, and data analysis strategies.

Mechanism of Metal-Catalyzed Hydrogen Isotope Exchange

The HIE of C-H bonds in saturated heterocycles like 4-methyl-1-phenylpiperidine is typically facilitated by a transition metal catalyst. Homogeneous catalysts based on iridium, rhodium, and palladium are commonly employed due to their ability to mediate C-H activation under relatively mild conditions.[4][5][6][7]

The generally accepted mechanism proceeds through several key steps:

  • Coordination: The substrate, 4-methyl-1-phenylpiperidine, coordinates to the metal center. In the case of N-aryl piperidines, the nitrogen atom or the phenyl ring can act as a directing group, guiding the catalyst to specific C-H bonds.

  • C-H Activation: This is the crucial step where the metal catalyst cleaves a C-H bond, often through an oxidative addition or a concerted metalation-deprotonation pathway, to form a metallacyclic intermediate.[5][8] The regioselectivity of the exchange is determined at this stage. For piperidine systems, deuteration can occur at various positions, and the outcome is highly dependent on the catalyst and any directing groups present on the substrate.[6]

  • Isotopic Exchange: The metallated carbon is then protonated by a deuterium source, typically deuterium gas (D₂) or a deuterated solvent like D₂O, releasing the deuterated substrate.

  • Catalyst Regeneration: The catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The choice of catalyst is critical for achieving desired outcomes. For instance, palladium catalysts have shown a preference for activating aliphatic C-H bonds, while iridium complexes are often used for directed C-H activation.[4][6] Iridium(I) NHC/phosphine complexes, in particular, have demonstrated high efficiency and selectivity in the deuteration of N-heterocycles.[5][8]

Experimental Workflow for HIE of 4-Methyl-1-phenylpiperidine

The following diagram illustrates a typical workflow for a metal-catalyzed HIE experiment.

HIE_Workflow Figure 1: General Experimental Workflow for HIE cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation: Substrate, Catalyst, Solvent, D-Source prep_glassware Glassware Preparation: Oven-dried, inert atmosphere setup Reaction Setup: Combine reagents under inert gas prep_glassware->setup reaction_cond Incubation: Stir at specified temperature setup->reaction_cond quench Reaction Quenching (if necessary) reaction_cond->quench extraction Solvent Removal & Extraction quench->extraction purification Purification: Flash Chromatography extraction->purification nmr ¹H and ²H NMR Spectroscopy purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms quant Quantification of Deuterium Incorporation nmr->quant ms->quant

Caption: A generalized workflow for a typical hydrogen isotope exchange experiment.

Representative Protocol: Iridium-Catalyzed Deuteration of 4-Methyl-1-phenylpiperidine

This protocol is a representative example based on established methods for the HIE of N-heterocycles using an Iridium(I) NHC/phosphine catalyst.[5][7][8] Researchers should optimize conditions for their specific experimental setup.

Materials:

  • 4-Methyl-1-phenylpiperidine

  • [(COD)Ir(IMes)(PPh₃)]PF₆ (or a similar Iridium(I) NHC/phosphine catalyst)

  • Dichloromethane-d₂ (CD₂Cl₂) or another suitable deuterated solvent

  • Deuterium gas (D₂) balloon

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or a sealable reaction vial

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Preparation:

    • In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 4-methyl-1-phenylpiperidine (e.g., 0.1 mmol, 1 equivalent) to an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar.

    • Add the Iridium catalyst (e.g., 5 mol%, 0.005 mmol).

    • Add the deuterated solvent (e.g., CD₂Cl₂, 0.5 mL).

  • Reaction Setup:

    • Seal the flask or vial.

    • Evacuate the headspace and backfill with deuterium gas (D₂) from a balloon. Repeat this cycle three times to ensure an atmosphere of D₂.

    • Leave the reaction under a positive pressure of D₂ (balloon).

  • Incubation:

    • Stir the reaction mixture at room temperature (or a specified temperature, e.g., 50 °C, depending on catalyst activity and desired incorporation) for the desired reaction time (e.g., 1-24 hours). The reaction progress can be monitored by taking aliquots and analyzing by ¹H NMR or GC-MS.

  • Work-up:

    • Once the reaction is complete, carefully vent the D₂ gas in a well-ventilated fume hood.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Pass the solution through a short plug of silica gel to remove the catalyst.

    • Wash the silica plug with additional solvent.

    • Combine the organic fractions and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo to yield the crude deuterated product.

  • Purification:

    • If necessary, purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis:

    • Characterize the purified product and determine the extent and location of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.[9][10][11]

Data Presentation and Analysis

The successful incorporation of deuterium is quantified by comparing the analytical data of the starting material with the product.

Table 1: Expected Analytical Data for Deuterated 4-Methyl-1-phenylpiperidine
Analytical TechniqueParameter MeasuredExpected Result for Successful HIE
¹H NMR Integration of proton signalsDecrease in the integral value of signals corresponding to C-H bonds that have undergone exchange.
²H NMR Deuterium signalsAppearance of new signals in the regions corresponding to the deuterated positions.
Mass Spectrometry (GC-MS/LC-MS) Molecular Ion Peak (M+)Increase in the m/z value of the molecular ion peak corresponding to the number of deuterium atoms incorporated (M+n, where n is the number of D atoms).
Quantification of Deuterium Incorporation

The percentage of deuterium incorporation at a specific position can be calculated from the ¹H NMR spectrum using the following formula:

%D Incorporation = [1 - (Integral of target C-H in product / Integral of target C-H in starting material)] x 100%

(Note: An internal standard or a non-exchangeable proton signal within the molecule should be used for normalization.)

Mass spectrometry provides the overall distribution of isotopologues (molecules differing in the number of deuterium atoms).[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Deuterium Incorporation Inactive catalystUse a fresh batch of catalyst; ensure proper handling under inert conditions.
Insufficient reaction time or temperatureIncrease the reaction time and/or temperature incrementally.
Poor quality deuterium sourceUse high-purity D₂ gas or freshly opened deuterated solvent.
Low Product Yield Degradation of substrate or productPerform the reaction at a lower temperature; reduce the reaction time.
Mechanical losses during work-upEnsure careful handling during extraction and purification steps.
Non-selective Deuteration Catalyst is too active or reaction conditions are too harshUse a lower catalyst loading; decrease the reaction temperature.
Multiple C-H bonds are susceptible to activationScreen different catalysts that may offer higher regioselectivity.

Conclusion

Metal-catalyzed Hydrogen Isotope Exchange is a robust and versatile method for the deuteration of pharmaceutically relevant scaffolds like 4-methyl-1-phenylpiperidine. By carefully selecting the catalyst and optimizing reaction conditions, researchers can achieve high levels of deuterium incorporation with good regioselectivity. The protocols and guidelines presented here offer a solid foundation for scientists and drug development professionals to leverage HIE in their research, facilitating a deeper understanding of drug metabolism and aiding in the design of improved therapeutic agents.

References

  • Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au. 2022. Available from: [Link]

  • Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ACS Catalysis. 2017. Available from: [Link]

  • Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. 2024. Available from: [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. 2023. Available from: [Link]

  • Base-Promoted Iridium-Catalyzed Deuteration and C-H Bond Activation of N-Heterocycles. Organometallics. 2025. Available from: [Link]

  • Palladium-Catalyzed Remote meta-C–H Bond Deuteration of Arenes Using a Pyridine Template. Organic Letters. 2019. Available from: [Link]

  • Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. 2024. Available from: [Link]

  • Site-Selective Deuteration of N -Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ResearchGate. 2017. Available from: [Link]

  • Merging homogeneous transition metal catalysis and hydrogen isotope exchange. RECERCAT. 2022. Available from: [Link]

  • Synthesis, characterization and catalytic activity of saturated and unsaturated N-heterocyclic carbene iridium(i) complexes. Dalton Transactions. 2011. Available from: [Link]

  • Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. Journal of the American Chemical Society. 2021. Available from: [Link]

  • Selective deuteration of heterocycle N-oxides via iridium-catalyzed hydrogen isotope exchange. University of Strathclyde. 2023. Available from: [Link]

  • One-step exchange-labelling of piperidines, piperazines and dialkylamines with deuterium oxide: catalysis by various ruthenium complexes. R Discovery. 2005. Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. 2025. Available from: [Link]

  • Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed C-H Activation in Heavy and Super-Heavy Water. Angewandte Chemie International Edition. 2024. Available from: [Link]

  • How can I figure out the percentage of deuterium incorporation in product?. ResearchGate. 2014. Available from: [Link]

  • Phenylpiperidines. Wikipedia. N.D. Available from: [Link]

  • Nanocatalyzed Hydrogen Isotope Exchange. Accounts of Chemical Research. 2021. Available from: [Link]

  • Piperidine, 1-methyl-4-phenyl-. PubChem. N.D. Available from: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. 2022. Available from: [Link]

  • 4-Phenylpiperidine – Knowledge and References. Taylor & Francis. 2019. Available from: [Link]

  • Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ChemRxiv. 2021. Available from: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Catalysis. 2021. Available from: [Link]

  • 1-Methyl-4-phenylpiperidin-4-ol. PubChem. N.D. Available from: [Link]

  • Synthesis of 4‐methyl‐4‐phenylpiperidine. ResearchGate. N.D. Available from: [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters. 2004. Available from: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. 2012. Available from: [Link]

  • New iridium-catalysed methods for the hydrogen isotope exchange of pharmaceutically-relevant compounds. University of Strathclyde. 2023. Available from: [Link]

  • C‐H Functionalization for Hydrogen Isotope Exchange. ResearchGate. 2017. Available from: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. 2025. Available from: [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Wiley Analytical Science. 2022. Available from: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. N.D. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 4-Methyl-1-phenylpiperidine

Topic: Optimizing Yield for 4-Methyl-1-phenylpiperidine Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Welcome to the Advanced Synthesis Support Hub. This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield for 4-Methyl-1-phenylpiperidine Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of N-arylation to synthesize 4-methyl-1-phenylpiperidine (CAS: 10272-49-8). Unlike general organic chemistry texts, this document focuses on the "failure points" encountered in high-throughput drug discovery labs and provides causal analysis for yield optimization.

The Gold Standard Protocol (Buchwald-Hartwig)

Recommended for yields >85% and high purity.

While Ullmann coupling (Cu-catalyzed) is cheaper, it often suffers from variable yields (40–65%) due to moisture sensitivity and high temperature requirements. For reliable scale-up, Palladium-catalyzed Buchwald-Hartwig amination is the validated route.

Optimized Reaction System
ComponentRecommendationTechnical Rationale
Substrate A 4-Methylpiperidine (1.2 equiv)Slight excess drives kinetics; easier to remove than aryl halide.
Substrate B Bromobenzene (1.0 equiv)Ar-Br offers the best balance of oxidative addition rate and stability compared to Ar-I (unstable) or Ar-Cl (slow).
Catalyst Pd₂(dba)₃ (1–2 mol%)Bis(dibenzylideneacetone)palladium(0) is a stable Pd(0) source, avoiding the in-situ reduction step required for Pd(II) salts.
Ligand RuPhos or BINAP (2–4 mol%)RuPhos is specifically engineered for secondary amines to prevent

-hydride elimination. BINAP is a robust alternative.
Base NaOtBu (1.4 equiv)Sodium tert-butoxide is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize side reactions.
Solvent Toluene or Dioxane (Anhydrous)Non-polar aromatics stabilize the catalytic cycle. Must be degassed.
Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk flask or microwave vial. Cycle Argon/Vacuum 3x.

  • Solids Addition: Add Pd₂(dba)₃, Ligand, and NaOtBu inside a glovebox or under positive Argon flow.

  • Solvent Prep: Sparge Toluene with Argon for 15 mins (Critical Step). Add to flask.

  • Liquid Addition: Add Bromobenzene and 4-Methylpiperidine via syringe.

  • Thermal Cycle: Heat to 80–100°C for 12–16 hours.

    • Note: If using RuPhos, conversion is often complete in <4 hours.

Troubleshooting Center (Interactive Diagnostics)

Issue 1: "My reaction turned black immediately and yield is <10%."

Diagnosis: Catalyst Deactivation (The "Palladium Black" Death). If the solution turns from orange/red (active catalyst) to black precipitate (colloidal Pd) within minutes, your catalyst has aggregated and dropped out of the cycle.

  • Root Cause A: Dissolved Oxygen. Pd(0) ligands are highly O₂ sensitive. Sparging is not enough if your seals are poor.

    • Fix: Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before addition.

  • Root Cause B: Free Amine Poisoning. High concentrations of uncomplexed secondary amine can sometimes destabilize Pd precursors before the ligand binds.

    • Fix: Pre-stir the Catalyst + Ligand in solvent for 20 mins at 60°C before adding the amine and base. This ensures the active catalytic species (

      
      ) is formed.
      
Issue 2: "I have 40% starting material remaining after 24 hours."

Diagnosis: Catalyst Arrest (Oxidative Addition Failure). The catalyst is active but cannot break the Ar-X bond or is stalling at the transmetallation step.

  • Root Cause A: Halide Mismatch. Are you using Chlorobenzene?

    • Fix: Ar-Cl requires electron-rich, bulky ligands like DavePhos or BrettPhos and higher temps (110°C). Switch to Bromobenzene for standard conditions.

  • Root Cause B: Moisture in Base. NaOtBu is hygroscopic. If it has turned into NaOH + tBuOH, the reaction will stall.

    • Fix: Use a fresh bottle of NaOtBu stored in a desiccator, or switch to Cs₂CO₃ (weaker, but more moisture tolerant) and run at 100°C.

Issue 3: "The reaction worked (TLC shows product), but I lost it during workup."

Diagnosis: pKa Extraction Error. This is the most common error. 4-Methyl-1-phenylpiperidine is an aniline derivative, making it significantly less basic than the starting material.

  • The Chemistry:

    • Start Material (Alkyl amine): pKa

      
       11.0
      
    • Product (N-Aryl amine): pKa

      
       5.2
      
  • The Trap: If you extract with strong acid (1M HCl, pH 1), both amines go into the water. If you neutralize to pH 7, both go to organic.

  • The Fix (Selective Wash):

    • Dilute reaction mix with EtOAc.

    • Wash with Citrate Buffer (pH 5.5–6.0) .

    • Result: The starting material (pKa 11) will be protonated and wash away into the aqueous layer. The product (pKa 5.2) will remain mostly unprotonated in the organic layer.

Visual Troubleshooting Logic

Use this decision tree to diagnose low yields.

Troubleshooting Start Low Yield Detected CheckSM Is Starting Material (SM) Visible on TLC/LCMS? Start->CheckSM CheckColor Did reaction turn black instantly? CheckSM->CheckColor Yes (Incomplete Conv.) CheckWorkup Check Aqueous Layer (LCMS) CheckSM->CheckWorkup No (Conversion OK) O2Leak Diagnosis: O2 Poisoning Action: Freeze-Pump-Thaw CheckColor->O2Leak Yes LigandFail Diagnosis: Ligand Mismatch Action: Switch to RuPhos CheckColor->LigandFail No (Solution Orange/Red) pH_Error Diagnosis: pKa Extraction Error Action: Use pH 6 Buffer Wash CheckWorkup->pH_Error Product found in Water

Figure 1: Diagnostic logic flow for identifying yield loss in N-arylation.

Frequently Asked Questions (FAQs)

Q: Can I use Copper (Ullmann) instead of Palladium to save money? A: Yes, but be prepared for lower yields.

  • Protocol: CuI (10 mol%), L-Proline (20 mol%), K₂CO₃, DMSO, 90°C.

  • Warning: This system is heterogeneous.[1] Stirring rate is critical. If the stir bar stops or lags, the reaction stops. It is also strictly intolerant of water.

Q: My product streaks on the silica column. How do I purify it? A: N-aryl piperidines can interact with silanols on the silica gel.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent of Hexanes:EtOAc (9:1) + 1% TEA. This deactivates the acidic sites on the silica and sharpens the bands.

Q: Why is RuPhos better than BINAP for this specific substrate? A: 4-methylpiperidine is a secondary amine with moderate steric bulk.

  • BINAP is a bidentate ligand that works well but can be slow with hindered substrates.

  • RuPhos is a bulky, electron-rich monophosphine biaryl ligand. It facilitates the reductive elimination step, which is often the rate-determining step for bulky secondary amines.

References

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed C-N Bond-Forming Reactions. Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Hartwig, J. F. (2011). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett.

  • BenchChem Technical Support. (2025). Optimization of Buchwald-Hartwig Amination Conditions.

Sources

Optimization

Purification methods for N-aryl piperidine derivatives

Technical Support Center: Purification of N-Aryl Piperidine Derivatives Introduction: The N-Aryl Piperidine Challenge N-aryl piperidines are ubiquitous pharmacophores in drug discovery, serving as core scaffolds for GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-Aryl Piperidine Derivatives

Introduction: The N-Aryl Piperidine Challenge

N-aryl piperidines are ubiquitous pharmacophores in drug discovery, serving as core scaffolds for GPCR ligands, kinase inhibitors, and ion channel blockers.[1] However, their purification presents a distinct set of challenges arising from their physicochemical duality: they possess a basic nitrogen center (the piperidine ring) modified by an electron-withdrawing aromatic system.[1][2]

This modification drastically alters the pKa compared to alkyl piperidines, creating a "basicity window" that seasoned chemists exploit for purification.[1] This guide synthesizes troubleshooting strategies for the three most common hurdles: Separation from Starting Materials , Chromatographic Tailing , and Trace Metal Scavenging .[1]

Module 1: Acid-Base Extraction Strategies

The First Line of Defense

Core Concept: The pKa difference between the starting material (aliphatic amine, pKa ~11) and the product (N-aryl amine, pKa ~5–6) allows for a "pH Swing" purification that can often replace column chromatography.[1]

Q: I have excess piperidine starting material in my crude mixture. How do I remove it without a column?

A: You can exploit the significant pKa difference.

  • The Science: Piperidine is a strong base (pKa ≈ 11.2).[1][3] N-aryl piperidines are weak bases (pKa ≈ 5.0–6.[1][2][3]5) due to the resonance delocalization of the nitrogen lone pair into the aromatic ring.

  • The Protocol (The "pH 8 Wash"):

    • Dissolve crude mixture in a non-polar solvent (e.g., DCM or EtOAc).[1][3]

    • Wash with a buffer at pH 8.5–9.0 (e.g., Saturated NaHCO₃ or dilute Phosphate buffer).[1][3]

    • Result: At pH 9, piperidine (pKa 11) is >99% protonated (water-soluble).[1][2][3] The N-aryl product (pKa ~6) is >99% neutral (organic-soluble).[1][2][3]

    • Discard the aqueous layer containing the starting amine.[1][3]

Q: My product is trapped in the aqueous layer during workup. What happened?

A: You likely used a strong acid wash (pH < 2) too early.[1][3]

  • Diagnosis: If you wash with 1M HCl, both the starting piperidine and your N-aryl product will be protonated and move to the aqueous phase.[1][2]

  • The Fix:

    • Basify the aqueous layer to pH > 12 using 6M NaOH.[1][3]

    • Extract 3x with DCM.[1][2][3]

    • Dry over Na₂SO₄.[1][2][3]

  • Pro Tip (The "Double Swing"): Use this intentionally to remove non-basic impurities (like unreacted aryl halides).[3]

    • Step 1: Extract organic with 1M HCl (Product goes to Aqueous; Aryl Halide stays in Organic).[1][3]

    • Step 2: Discard Organic.[1][2][3]

    • Step 3: Basify Aqueous to pH 12.[1][2][3]

    • Step 4: Extract Product back into fresh Organic solvent.[1][2][3]

Visualization: The pH Swing Protocol

pH_Swing_Extraction Start Crude Reaction Mixture (Product + Piperidine + Aryl Halide) Dilute Dilute with EtOAc/DCM Start->Dilute Wash1 Wash with pH 8-9 Buffer (e.g., Sat. NaHCO3) Dilute->Wash1 Sep1 Phase Separation Wash1->Sep1 Aq1 Aqueous Phase: Protonated Piperidine (SM) Sep1->Aq1 Discard Org1 Organic Phase: Neutral Product + Aryl Halide Sep1->Org1 Keep Wash2 Extract with 1M HCl (pH < 2) Org1->Wash2 Sep2 Phase Separation Wash2->Sep2 Org2 Organic Phase: Neutral Aryl Halide (Impurity) Sep2->Org2 Discard Aq2 Aqueous Phase: Protonated Product Sep2->Aq2 Keep Basify Basify to pH > 12 (NaOH) Extract with DCM Aq2->Basify Final Pure N-Aryl Piperidine Basify->Final

Caption: The "Double Swing" extraction exploits pKa differences to sequentially remove basic starting materials and neutral aryl impurities.

Module 2: Chromatography Troubleshooting

Overcoming the "Amine Tailing" Effect

Q: My compound streaks/tails badly on silica gel, even with MeOH/DCM. Why?

A: This is caused by the interaction between the basic nitrogen of your piperidine and the acidic silanol groups (Si-OH) on the silica surface.

  • The Fix: You must deactivate the silica.[1][3]

    • Standard: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1][3]

    • Pre-treatment: Flush the column with mobile phase containing 5% TEA before loading your sample, then run your gradient with 1% TEA.[1][3]

  • Alternative: Use Amine-Functionalized Silica (NH₂-Silica).[1][2][3] This stationary phase is basic and prevents the specific interaction causing tailing, often eliminating the need for mobile phase modifiers.[1]

Q: I see two spots on TLC that merge into one broad peak on the column.

A: This often indicates instability or salt dissociation on the column.[3]

  • Scenario: If you loaded a salt form (e.g., HCl salt) onto normal silica, it may partially dissociate into the free base.[1]

  • Solution: Always convert the salt to the free base (wash with NaHCO₃) before loading onto a normal phase silica column.[3] If you must purify the salt, use Reverse Phase (C18) chromatography with an acidic buffer (e.g., 0.1% TFA).[1]

Module 3: Crystallization & Salt Formation

For High-Purity Solids

Q: My oil won't crystallize. How do I make a solid salt?

A: N-aryl piperidines often form stable crystalline salts with HCl or Oxalic acid.[1][2][3]

  • Protocol (HCl Salt):

    • Dissolve the free base oil in a minimal amount of Diethyl Ether or Ethyl Acetate .[1][3]

    • Cool to 0°C.

    • Dropwise add 2M HCl in Diethyl Ether (commercial) or 4M HCl in Dioxane .

    • A white precipitate should form immediately.[1][2][3]

    • Troubleshooting: If it oils out, add a few drops of Isopropanol (IPA) and heat to reflux until dissolved, then cool slowly.

Table 1: Recommended Solvent Systems for Recrystallization

Salt FormPrimary SolventAnti-SolventNotes
Hydrochloride Ethanol (Hot)Diethyl EtherMost common; hygroscopic if excess acid used.[1][2][3]
Oxalate MethanolAcetoneGood for lower melting solids; often non-hygroscopic.[1][2][3]
Free Base Hexanes-Only for highly crystalline, high MW derivatives.[1][2][3]
Picrate EthanolWaterHistorical method; useful for characterization but explosive risk.[1][2][3]

Module 4: Catalyst Removal (Buchwald-Hartwig Specifics)

Removing Palladium to <10 ppm[2][3]

Q: My product is dark/grey, and NMR shows broad baselines. Is this Palladium?

A: Yes, residual Pd is common in Buchwald-Hartwig aminations.[1][2][3]

  • Method A: Chemical Scavenging (Best for Scale) [3]

    • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin to your crude organic solution.[3]

    • Stir at 40°C for 2–4 hours.

    • Filter through a pad of Celite.[1][3]

  • Method B: Activated Carbon [2][3]

    • Dissolve crude in hot Ethanol.

    • Add Activated Charcoal (10 wt%).[3]

    • Reflux for 30 mins.

    • Hot filter through Celite.[1][2][3]

Visualization: Purification Decision Matrix

Purification_Decision Start Crude N-Aryl Piperidine State Physical State? Start->State Solid Solid State->Solid Crystalline Liquid Oil/Liquid State->Liquid Amorphous Recryst Recrystallization (EtOH/Ether) Solid->Recryst Extraction Acid-Base Extraction (pH Swing) Liquid->Extraction Salt Make Salt (HCl/Oxalate) Purity Purity Check (TLC/LCMS) Purity->Salt High Purity (>90%) Column Flash Column (DCM/MeOH + 1% TEA) Purity->Column Low Purity (<90%) Column->Salt Extraction->Purity

Caption: Decision tree for selecting the optimal purification path based on physical state and crude purity.

References

  • Buchwald-Hartwig Amination Protocols & Workup

    • Surry, D. S., & Buchwald, S. F. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • pKa of N-Aryl Piperidines

    • National Institute of Standards and Technology (NIST) Chemistry WebBook.[3][4] "N-Phenylpiperidine Properties." Link

  • Palladium Scavenging Techniques

    • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link

  • Chromatography of Amines

    • Reich, H. J.[1] "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Troubleshooting

Removing unreacted halobenzene from 4-Methyl-1-phenylpiperidine mixtures

Technical Guide: Purification of 4-Methyl-1-phenylpiperidine Executive Summary & Chemical Context The synthesis of 4-Methyl-1-phenylpiperidine typically involves the -arylation of 4-methylpiperidine with a halobenzene (e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification of 4-Methyl-1-phenylpiperidine

Executive Summary & Chemical Context

The synthesis of 4-Methyl-1-phenylpiperidine typically involves the


-arylation of 4-methylpiperidine with a halobenzene (e.g., bromobenzene, iodobenzene) via Buchwald-Hartwig amination  or Ullmann coupling .[1] A common critical quality attribute (CQA) failure in this process is the persistence of unreacted halobenzene in the crude mixture.

While both the product and the impurity are lipophilic organic liquids, their chemical behavior diverges significantly under pH manipulation. This guide prioritizes Acid-Base Extraction as the primary purification vector due to its scalability and efficiency, followed by distillation and chromatographic options for difficult matrices.[1]

Key Physicochemical Differentiators:

CompoundStructure TypepKa (Conjugate Acid)Boiling PointSolubility (Neutral)Solubility (pH < 2)
4-Methyl-1-phenylpiperidine Tertiary Aniline (

-Aryl)
~5.2 – 6.2>250 °C (est.)Organic SolventsWater Soluble (Salt)
Halobenzene Aryl HalideNeutral132–188 °COrganic SolventsInsoluble

Critical Mechanistic Insight: Unlike aliphatic amines (pKa ~10–11), 4-Methyl-1-phenylpiperidine is an aniline derivative .[1] The nitrogen lone pair is conjugated into the phenyl ring, significantly lowering its basicity (pKa ~5–6). Standard weak acid washes (e.g., 5% citric acid) may fail to fully protonate the product, leading to yield loss in the organic waste layer. Stronger acid (pH < 2) is required. [1]

Tier 1: Acid-Base Extraction (The Gold Standard)[1]

This method chemically sequesters the product into the aqueous phase, leaving the non-basic halobenzene impurity in the organic phase.

The Protocol

Prerequisites:

  • Organic Solvent A (Extraction): Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Organic Solvent B (Recovery): Dichloromethane (DCM) or EtOAc.

  • Acid: 2.0 M Hydrochloric Acid (HCl).[1]

  • Base: 6.0 M Sodium Hydroxide (NaOH).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Solvent A (10 mL per gram of crude).

  • Acid Extraction (The Separation):

    • Add 2.0 M HCl (3 equivalents relative to amine).

    • Agitate vigorously for 5–10 minutes. Note: Vigorous mixing is essential to overcome the biphasic interface.

    • Separate the layers.[1]

    • Organic Layer: Contains Halobenzene (Impurity).[1] DISCARD (or save for recovery).

    • Aqueous Layer: Contains Product Hydrochloride Salt . KEEP .[1]

  • Wash (Optional): Wash the acidic aqueous layer once with a small volume of fresh Solvent A to remove entrained halobenzene.

  • Basification (The Recovery):

    • Cool the aqueous layer in an ice bath (exothermic reaction).

    • Slowly add 6.0 M NaOH until pH > 12.[1] The solution will turn cloudy as the free base product oils out.

  • Final Extraction:

    • Extract the alkaline aqueous mixture with Solvent B (3 x volume).[1]

    • Combine organic extracts, dry over

      
      , filter, and concentrate in vacuo.
      
Visualizing the Workflow

AcidBaseExtraction Crude Crude Mixture (Product + Halobenzene) AcidWash Add Solvent A + 2M HCl (Agitate & Separate) Crude->AcidWash OrgLayer1 Organic Layer 1 (Contains Halobenzene) AcidWash->OrgLayer1 Impurity AqLayer1 Aqueous Layer 1 (Contains Product-HCl Salt) AcidWash->AqLayer1 Product WasteAq Aqueous Waste (Salts) OrgLayer1->WasteAq Discard Basify Basify with NaOH to pH > 12 (Product 'Oils Out') AqLayer1->Basify Extract Extract with Solvent B (DCM or EtOAc) Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Product Extract->WasteAq Waste

Figure 1: Logical flow of the acid-base extraction process for separating basic amines from neutral impurities.

Tier 2: Vacuum Distillation

If the acid-base extraction is unsuitable (e.g., emulsion formation), distillation exploits the large boiling point differential.

  • Halobenzene BP: ~132 °C (Chloro) to ~156 °C (Bromo) at atm.

  • Product BP: >250 °C at atm (Estimated).[1][2][3]

Protocol:

  • Set up a short-path distillation apparatus under high vacuum (< 1 mbar).

  • Heat the bath to 60–80 °C. The halobenzene will distill off rapidly.

  • The product will remain in the boiling flask (pot residue).

  • Optional: To distill the product itself, increase bath temperature to >150 °C (depending on vacuum depth).

Troubleshooting & FAQs

Q1: I performed the acid wash, but my product yield is extremely low. Where did it go? Diagnosis: You likely used an acid that was too weak or insufficient in volume.[1] Root Cause: As an


-phenyl amine, the product (pKa ~5.[1]2) acts more like an aniline than a piperidine. If you used 5% citric acid or 1M acetic acid, the equilibrium did not favor the salt form fully.
Solution:  Use 2.0 M HCl . Ensure the aqueous phase pH is < 2  after mixing.[1]

Q2: A persistent emulsion formed during the extraction.[1] How do I break it? Diagnosis: Surfactant-like behavior of the amine salt or presence of fine particulates (Pd catalyst residues).[1] Solution:

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove solid catalyst residues.

  • Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous layer.

  • Solvent Switch: If using EtOAc, switch to DCM for the extraction, as its higher density often provides cleaner phase cuts.

Q3: Can I use column chromatography instead? Answer: Yes, but it is resource-intensive for removing bulk solvent-like impurities.[1]

  • Stationary Phase: Silica Gel.[1][4]

  • Mobile Phase: Start with 100% Hexanes (elutes Halobenzene immediately). Then switch to 10% EtOAc/Hexanes with 1% Triethylamine (

    
    ) .[1]
    
  • Note: The

    
     is mandatory.[1] Without it, the basic product will streak irreversibly on the acidic silica gel.
    

Q4: Is the product stable in 2M HCl? Answer: Yes. The


-aryl bond is robust under standard hydrolytic conditions.[1] However, avoid prolonged boiling in acid, which could theoretically degrade the ring system over time.

References

  • Buchwald-Hartwig Amination Overview. Organic Chemistry Portal. [Link][1]

  • pKa of Aniline Derivatives. Evans pKa Table, Harvard University. [Link]

  • Purification of Amines. Common Chemistry, CAS.[1] (Data on 4-Phenylpiperidine properties). [Link]

  • Reaction Work-up Guide. University of Rochester, Not Voodoo. [Link]

Sources

Optimization

Improving regioselectivity in 4-methylpiperidine coupling reactions

Technical Guide: Optimizing Regioselectivity in 4-Methylpiperidine Coupling Workflows Executive Summary & Scope This guide addresses the two distinct "coupling" challenges associated with 4-methylpiperidine : As a Nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Regioselectivity in 4-Methylpiperidine Coupling Workflows

Executive Summary & Scope

This guide addresses the two distinct "coupling" challenges associated with 4-methylpiperidine :

  • As a Nucleophile (N-Arylation): Controlling site selectivity when coupling 4-methylpiperidine to poly-halogenated electrophiles (e.g., 2,4-dichloropyrimidines) via S_NAr or Buchwald-Hartwig protocols.

  • As a Substrate (C-H Functionalization): Directing the installation of functional groups onto the piperidine ring itself (C2 vs. C4 selectivity).

Module A: 4-Methylpiperidine as Nucleophile (N-Arylation)

Context: You are reacting 4-methylpiperidine with a di-halogenated heterocycle (e.g., 2,4-dichloropyrimidine). The Problem: Obtaining a mixture of C2- and C4-substituted products.

Mechanism & Causality

In Nucleophilic Aromatic Substitution (S_NAr), regioselectivity is governed by the LUMO coefficient magnitude at the electrophilic carbons and steric hindrance.

  • Default Preference: For 2,4-dichloropyrimidine, the C4 position is generally more reactive.[1] The nitrogen at N1 and N3 creates a stronger electron deficiency at C4 compared to C2. Furthermore, the C4 position is less sterically hindered by the flanking nitrogens than the C2 position (which is flanked by two nitrogens).

  • The 4-Methyl Factor: 4-methylpiperidine is a secondary amine with moderate steric bulk. Unlike smaller amines (pyrrolidine), its bulk amplifies the steric penalty at the C2 position, further favoring C4 attack.

Troubleshooting Guide: N-Arylation
SymptomProbable CauseCorrective Action
Mixture of Isomers (C2/C4) High temperature or non-polar solvent.Switch to Polar Aprotic: Use DMF or DMSO at

to stabilize the Meisenheimer complex, favoring the kinetic product (C4).
Unexpected C2 Selectivity Presence of Electron Donating Groups (EDG) at C5/C6.LUMO Analysis: If the electrophile has a C5-OMe group, the LUMO density shifts. Verify with DFT or check "Handy’s Rule" (NMR prediction).
Low Yield (Buchwald)

-Hydride Elimination or Pd-poisoning.
Ligand Switch: 4-methylpiperidine has

-hydrogens. Use RuPhos or BrettPhos to accelerate reductive elimination over

elimination.
Self-Validating Protocol: Isomer Identification

Do not rely solely on LCMS (isomers have identical mass).

  • Handy’s Rule (NMR): Isolate the product. Run

    
    -NMR.
    
    • If the remaining pyrimidine proton shifts downfield significantly compared to the starting material, the halogen at the more electron-deficient position (C4) was displaced.

  • NOE Correlation: If C2-attack occurred, the pyrimidine ring protons will show NOE correlations to the piperidine

    
    -protons.
    
Decision Logic for Poly-Halogenated Couplings

SNAr_Logic Start Substrate: 2,4-Dihaloheterocycle Check_Subst Check C5/C6 Substituents Start->Check_Subst EWG EWG or H (e.g., -CN, -F) Check_Subst->EWG Electron Deficient EDG EDG (e.g., -OMe, -NH2) Check_Subst->EDG Electron Rich Path_C4 Major Pathway: C4 Substitution EWG->Path_C4 LUMO @ C4 High Path_C2 Major Pathway: C2 Substitution EDG->Path_C2 LUMO @ C2 High Action_C4 Protocol: Polar Aprotic (DMF), 0°C Favors Kinetic C4 Attack Path_C4->Action_C4 Action_C2 Protocol: Non-polar (Toluene), Heat May favor Thermodynamic C2 Path_C2->Action_C2

Figure 1: Decision matrix for predicting and controlling regioselectivity in S_NAr reactions involving 4-methylpiperidine.

Module B: C-H Functionalization (As Substrate)

Context: You need to attach an aryl or alkyl group directly to the piperidine ring carbons. The Problem: Distinguishing between the


-positions (C2/C6) and the 

-position (C4).
Mechanism: Directed Lithiation (Beak Chemistry)

The standard method for functionalizing saturated amines is


-lithiation  of N-Boc-4-methylpiperidine.
  • The Director: The Boc group is critical. The oxygen coordinates Lithium (

    
    -BuLi), directing deprotonation to the C2 position (Complex Induced Proximity Effect - CIPE).
    
  • Regioselectivity (C2 vs C6): In 4-methylpiperidine, the methyl group is usually equatorial. Lithiation occurs at C2.

  • Stereoselectivity: The removal of the pro-S vs pro-R proton is governed by the steric clash between the Boc-group and the C4-methyl. Typically, this yields the 2,4-trans isomer after electrophilic trapping.

Protocol: -Lithiation of N-Boc-4-Methylpiperidine

Reagents:

  • Substrate: N-Boc-4-methylpiperidine

  • Base:

    
    -BuLi (1.1 equiv)
    
  • Ligand: TMEDA (1.1 equiv) or (-)-Sparteine (for enantiocontrol)

  • Solvent: Anhydrous

    
     (Preferred over THF for stereocontrol)
    

Step-by-Step:

  • Complexation: Mix N-Boc-4-methylpiperidine and TMEDA in

    
     at 
    
    
    
    .
  • Deprotonation: Add

    
    -BuLi dropwise. Stir for 4-6 hours. Note: Piperidines lithiate slower than pyrrolidines.
    
  • Trapping: Add electrophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    with Pd cat).
  • Warm up: Allow to reach room temperature slowly.

Troubleshooting Guide: C-H Activation
IssueDiagnosisSolution
Low Yield (<30%) Incomplete Lithiation.Temperature Check: Unlike pyrrolidines, piperidines often require warming to

for deprotonation to occur, but unstable above

.
Wrong Diastereomer Thermodynamic equilibration.Solvent Switch: THF promotes Solvent Separated Ion Pairs (SSIP), which can scramble stereochemistry. Use TBME or

to maintain Contact Ion Pairs (CIP).
C4-Functionalization Desired Wrong Methodology.Switch Strategy:

-lithiation will not work for C4. Use Rhodium-catalyzed carbene insertion (e.g.,

) which favors the sterically accessible C4 position.
Visualization: Lithiation Pathway

Lithiation_Mech Substrate N-Boc-4-Me-Pip (Equatorial Me) Complex Pre-Lithiation Complex (Li coords to Boc) Substrate->Complex + s-BuLi/TMEDA -78°C TS Transition State (C2 Deprotonation) Complex->TS Rate Limiting (CIPE Effect) Product 2-Substituted-4-Me-Pip (2,4-trans Major) TS->Product + Electrophile

Figure 2: Mechanistic pathway for Beak-style lithiation, highlighting the C2-selectivity enforced by the Boc directing group.

References & Authority

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.[2] 
    
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[3] Chemical Reviews.[4]

  • Handy, S. T., & Zhang, Y. (2006). The Handy Rule: NMR Prediction of Regioselectivity in Polyhalogenated Heterocycles. Chemical Communications.[4]

  • O'Brien, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society.

  • McNally, A., et al. (2014). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Science.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Methyl-1-phenylpiperidine

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Methyl-1-phenylpiperidine. It is designed for analytical chemists and drug discovery scientists requiring precise structural verific...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Methyl-1-phenylpiperidine. It is designed for analytical chemists and drug discovery scientists requiring precise structural verification.

A Comparative & Technical Guide for Structural Verification

Executive Summary

4-Methyl-1-phenylpiperidine is a tertiary amine featuring a piperidine ring N-substituted with a phenyl group and C-substituted with a methyl group at the 4-position. Its 1H NMR spectrum is characterized by three distinct regions: a high-field aliphatic region (methyl doublet), a mid-field heterocyclic region (ring protons), and a low-field aromatic region (N-phenyl protons).

Key Identification Marker: The diagnostic doublet at ~0.95 ppm (Methyl group) combined with the shielded aromatic ortho/para protons (~6.8-6.9 ppm ) confirms the N-phenyl-4-methyl motif.

Structural & Conformational Logic

Before analyzing the spectrum, one must understand the molecule's behavior in solution. The piperidine ring adopts a chair conformation. The bulky N-phenyl group and the 4-Methyl group dictate the stereochemistry.

  • 4-Methyl Preference: The methyl group overwhelmingly prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C2 and C6. This locks the ring conformation, resulting in a simplified spectrum without significant broadening from conformational exchange at room temperature.

  • N-Phenyl Orientation: The phenyl ring is twisted relative to the piperidine lone pair to minimize steric strain with the equatorial

    
    -protons.
    
Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference that simplifies the NMR spectrum.

Conformation cluster_legend Thermodynamic Logic Axial Axial-Methyl Conformer (High Energy - Disfavored) 1,3-Diaxial Strain Equatorial Equatorial-Methyl Conformer (Low Energy - Dominant) Stable Chair Form Axial->Equatorial Rapid Equilibrium (Shift to Right) Spectrum Observed NMR Spectrum Sharp, Distinct Signals Equatorial->Spectrum Dictates

Caption: Thermodynamic equilibrium heavily favors the equatorial methyl conformer, resulting in a single set of sharp signals in the 1H NMR spectrum.

Detailed Spectral Assignment (400 MHz, CDCl3)

The following data represents the standard assignment for 4-Methyl-1-phenylpiperidine. Note that chemical shifts (


) may vary slightly (

0.05 ppm) depending on concentration and pH.
Table 1: Signal Assignment and Multiplicity[1][2]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.93 - 0.98 Doublet (

Hz)
3H-CH₃ (Methyl)Diagnostic for 4-methyl substitution. Coupling to H4.
1.30 - 1.45 Multiplet2HH3/H5 (Axial) Shielded due to axial orientation.
1.50 - 1.65 Multiplet1HH4 (Methine) Overlaps with H3/H5 equatorial signals often.
1.70 - 1.80 Broad Doublet / Multiplet2HH3/H5 (Equatorial) Deshielded relative to axial counterparts.
2.65 - 2.75 Triplet of Doublets (td)2HH2/H6 (Axial) Distinct splitting due to large axial-axial coupling (

Hz).
3.60 - 3.75 Broad Doublet (bd)2HH2/H6 (Equatorial) Deshielded by N-phenyl anisotropy and electronegativity.
6.80 - 6.95 Multiplet3HAr-H (Ortho/Para) Shielded upfield relative to benzene (7.26) due to resonance donation from Nitrogen lone pair.
7.20 - 7.30 Multiplet2HAr-H (Meta) Typical aromatic range; less affected by N-donation.

Critical Note on Aromatic Region: The N-phenyl group is an electron-donating group (EDG) by resonance. This increases electron density at the ortho and para positions, shielding these protons and shifting them upfield (lower ppm) compared to the meta protons. This 3:2 splitting pattern (3H upfield, 2H downfield) is the fingerprint of an N-phenyl amine.

Comparative Analysis Guide

To validate the identity of 4-Methyl-1-phenylpiperidine, it is essential to compare it against its precursors and potential impurities.

Table 2: Product vs. Alternatives
Feature4-Methyl-1-phenylpiperidine (Product)4-Methylpiperidine (Precursor)1-Phenylpiperidine (Analog)
N-H Signal Absent Broad singlet ~1.5 - 2.0 ppmAbsent
Aromatic Signals Present (6.8 - 7.3 ppm)Absent Present (6.8 - 7.3 ppm)
Methyl Signal Doublet ~0.95 ppmDoublet ~0.90 ppmAbsent

-Protons (H2/H6)
Deshielded (~2.7 - 3.7 ppm)Shielded (~2.5 - 3.0 ppm)~3.15 ppm (Triplet)
Solubility High in CDCl3, DMSOHigh in CDCl3, WaterHigh in CDCl3
Comparative Logic
  • Vs. Precursor (4-Methylpiperidine): The disappearance of the N-H signal and the appearance of the aromatic region are the primary indicators of successful N-phenylation. Additionally, the

    
    -protons (H2/H6) shift downfield due to the electron-withdrawing inductive effect of the phenyl ring (despite the resonance donation, the inductive effect often dominates the shift of the adjacent aliphatic carbons/protons).
    
  • Vs. Analog (1-Phenylpiperidine): The presence of the methyl doublet at ~0.95 ppm is the sole differentiator. In 1-phenylpiperidine, the H3/H4/H5 region is a complex multiplet without the clean doublet.

Experimental Protocol for NMR Analysis

To ensure reproducibility and spectral resolution, follow this standardized workflow.

Reagents & Equipment[2]
  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS (Tetramethylsilane) as internal standard.

    • Alternative: DMSO-d6 (Use if sample is a salt, e.g., HCl salt). Note that chemical shifts will vary slightly in DMSO.

  • Sample Mass: 5 - 10 mg.

  • Tube: High-precision 5mm NMR tube.

Step-by-Step Workflow

Protocol Prep Sample Preparation Dissolve 5-10mg in 0.6mL CDCl3 Filter Filtration (Optional) Filter through glass wool if cloudy Prep->Filter Acquire Acquisition Pulse: 30° | Scans: 16-64 | Delay: 1s Filter->Acquire Process Processing Phase Correction -> Baseline Correction Acquire->Process Analyze Analysis Reference TMS to 0.00 ppm Process->Analyze

Caption: Standardized workflow for acquiring high-fidelity 1H NMR data for tertiary amines.

  • Preparation: Weigh 5-10 mg of the oil/solid into a clean vial. Add 0.6 mL of CDCl3. Vortex until fully dissolved.

  • Shimming: Ensure the field is homogeneous. Poor shimming will broaden the methyl doublet, making

    
    -coupling calculation difficult.
    
  • Referencing: Calibrate the spectrum using the TMS peak (0.00 ppm) or the residual CHCl3 peak (7.26 ppm).

  • Integration:

    • Set the Methyl doublet (0.95 ppm) to an integral of 3.0 .

    • Verify the Aromatic region integrates to 5.0 (3H + 2H).

    • Verify the

      
      -protons integrate to 4.0  (2H axial + 2H equatorial).
      

References

  • PubChem. Piperidine, 1-methyl-4-phenyl- (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds.[2][3] AIST (National Institute of Advanced Industrial Science and Technology). (General reference for piperidine derivative shifts).

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for N-phenyl substituent effects on aromatic protons).[2]

Sources

Comparative

A Comparative Guide to the GC-MS Identification of 4-Methyl-1-phenylpiperidine Impurities

This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust identification and characterization of impurities in 4-Methyl-1-phenylpiperidi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust identification and characterization of impurities in 4-Methyl-1-phenylpiperidine. As a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of 4-Methyl-1-phenylpiperidine is paramount to drug safety and efficacy. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, offering a self-validating framework for researchers, analytical scientists, and drug development professionals.

The Imperative of Impurity Profiling in Pharmaceutical Synthesis

4-Methyl-1-phenylpiperidine is a key building block in the development of numerous centrally-acting agents and other complex molecules.[1] The purity of this intermediate directly impacts the quality and safety of the final API. Impurities, which the International Conference on Harmonisation (ICH) defines as any component that is not the desired chemical entity, can arise from various sources including the synthetic route, degradation, or storage.[2] These unintended components may possess their own pharmacological or toxicological profiles, making their identification and control a regulatory and safety necessity.

Potential process-related impurities in a typical synthesis of 4-Methyl-1-phenylpiperidine—often involving the reaction of 4-methylpiperidine with a phenylating agent or the reductive amination of a piperidone precursor—can include:

  • Unreacted starting materials (e.g., N-phenethyl-4-piperidone).[3]

  • By-products from side reactions.

  • Isomeric impurities.

  • Over-alkylated or under-alkylated species.

  • Degradation products formed during synthesis or work-up.

Given the volatility and thermal stability of 4-Methyl-1-phenylpiperidine and its likely impurities, GC-MS emerges as a uniquely powerful analytical tool, offering high-resolution chromatographic separation coupled with the definitive structural elucidation capabilities of mass spectrometry.[4]

The Premier Choice: Electron Ionization GC-MS

For the analysis of semi-volatile, non-polar to moderately polar compounds like substituted piperidines, GC coupled with Electron Ionization (EI) Mass Spectrometry is the gold standard. The choice is predicated on two core strengths:

  • Superior Separation: The gas chromatograph provides exceptional resolving power, separating structurally similar impurities from the main component based on their boiling points and interactions with the stationary phase.

  • Reproducible Fragmentation: EI at a standard 70 eV produces highly reproducible mass spectra. This energy input is sufficient to cause predictable fragmentation of the molecule, generating a unique "fingerprint." These fingerprints can be compared against extensive, commercially available spectral libraries (e.g., NIST, Wiley) for rapid, tentative identification of unknown peaks.[5]

Logical Workflow for GC-MS Analysis

The following diagram illustrates a robust, self-validating workflow for the analysis of 4-Methyl-1-phenylpiperidine.

GCMS_Workflow GC-MS Workflow for Impurity Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1. Obtain Bulk 4-Methyl-1-phenylpiperidine Dissolve 2. Dissolve in Volatile Organic Solvent (e.g., Methanol) Sample->Dissolve Dilute 3. Dilute to Appropriate Concentration (~1 mg/mL) Dissolve->Dilute Filter 4. Filter through 0.22 µm Syringe Filter Dilute->Filter Inject 5. Inject Sample into GC Filter->Inject Separate 6. Chromatographic Separation (Temperature Program) Inject->Separate Ionize 7. Eluted Analytes Enter MS (Electron Ionization, 70 eV) Separate->Ionize Detect 8. Fragment Detection (Quadrupole Mass Analyzer) Ionize->Detect TIC 9. Generate Total Ion Chromatogram (TIC) Detect->TIC Integrate 10. Integrate Peaks (Main Component & Impurities) TIC->Integrate Extract 11. Extract Mass Spectrum for Each Peak Integrate->Extract Identify 12. Identify Impurities via Library Search & Manual Interpretation Extract->Identify Fragmentation cluster_mol cluster_path1 cluster_path2 cluster_path3 M [C₁₂H₁₇N]⁺ Molecular Ion m/z = 175 F1 [C₉H₁₀N]⁺ m/z = 132 M->F1 - C₃H₇• F2 [C₇H₇]⁺ Tropylium Ion m/z = 91 M->F2 Rearrangement F3 [C₁₁H₁₄N]⁺ m/z = 160 M->F3 - CH₃•

Sources

Validation

A Researcher's Guide to Differentiating 4-Methyl-1-phenylpiperidine from its Neurotoxic Isomer, MPTP

In the realm of neuropharmacological research and drug development, the precise identification of molecular structures is not merely a matter of analytical rigor; it is a critical determinant of safety and efficacy. This...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of neuropharmacological research and drug development, the precise identification of molecular structures is not merely a matter of analytical rigor; it is a critical determinant of safety and efficacy. This is starkly illustrated by the case of 4-Methyl-1-phenylpiperidine and its isomers, particularly the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). While possessing the same molecular formula (C12H15N), the subtle rearrangement of atoms between these isomers results in dramatically different biological activities, with MPTP being a well-established inducer of Parkinsonism.[1][2][3] This guide provides an in-depth comparison of these compounds and details robust analytical methodologies to ensure their unambiguous differentiation.

The imperative for distinguishing these isomers is rooted in the tragic history of MPTP. Accidentally synthesized as a byproduct in the illicit production of a synthetic opioid, MPTP was found to cause irreversible damage to dopaminergic neurons in the substantia nigra, leading to symptoms clinically almost indistinguishable from Parkinson's disease.[2][4] The mechanism of its toxicity involves its metabolism by monoamine oxidase B (MAO-B) in the brain to the toxic cation 1-methyl-4-phenylpyridinium (MPP+), which is then selectively taken up by dopamine transporters into dopaminergic neurons.[1][5][6] Once inside, MPP+ inhibits Complex I of the mitochondrial respiratory chain, leading to cellular energy failure, oxidative stress, and ultimately, neuronal death.[1][5] In stark contrast, other isomers, such as 1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine (M-3-PTP), have been shown to be devoid of such dopaminergic toxicity, likely due to a low affinity for MAO-B.[7]

This guide will explore the structural nuances of these isomers and provide detailed protocols for their analytical separation and identification using state-of-the-art techniques.

Structural Isomers: A Subtle Distinction with Profound Consequences

The key isomers of concern, alongside the non-toxic 4-Methyl-1-phenylpiperidine, are positional isomers of the tetrahydropyridine ring and the phenyl group.

  • 4-Methyl-1-phenylpiperidine: A saturated piperidine ring with a methyl group at the 4-position and a phenyl group attached to the nitrogen atom.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Contains a double bond within the tetrahydropyridine ring and has the phenyl group at the 4-position and the methyl group on the nitrogen.

  • M-3-PTP (1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine): Similar to MPTP, but with the phenyl group at the 3-position of the tetrahydropyridine ring.[7]

The seemingly minor shift in the position of the phenyl group and the degree of saturation in the piperidine ring are the critical factors governing their interaction with biological systems.

Analytical Strategies for Unambiguous Isomer Differentiation

A multi-faceted analytical approach is essential to confidently distinguish between these closely related compounds. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of this endeavor.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[8] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. The subsequent mass spectrometric detection provides a unique fragmentation pattern for each compound, acting as a molecular fingerprint.

Key Experimental Considerations:

  • Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically effective for separating these isomers.

  • Temperature Programming: A carefully optimized temperature gradient is crucial for achieving baseline separation. An initial low temperature allows for the trapping of the analytes at the head of the column, followed by a gradual ramp to elute the compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard method, as it produces reproducible fragmentation patterns that can be compared against spectral libraries.[8]

Expected Results:

The isomers will exhibit distinct retention times due to subtle differences in their volatility and polarity. MPTP, being less polar than the fully saturated 4-Methyl-1-phenylpiperidine, is expected to elute earlier. The mass spectra will also show characteristic fragmentation patterns. For instance, the fragmentation of the piperidine or tetrahydropyridine ring will yield unique ions and relative abundances for each isomer.

Table 1: Representative GC-MS Data for Phenylpiperidine Isomers

CompoundExpected Retention Time (Relative)Key Mass Fragments (m/z)
4-Methyl-1-phenylpiperidineLaterFragments indicative of a saturated piperidine ring
MPTPEarlierFragments showing the loss of a methyl group and characteristic ions from the tetrahydropyridine ring
M-3-PTPIntermediateUnique fragmentation pattern differing from MPTP due to the 3-phenyl substitution

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • GC: Use a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS: Electron ionization at 70 eV. Scan range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample with those of certified reference standards for each isomer.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Sample Mixture Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injector Injector (250°C) Dissolution->Injector 1 µL Injection Column Capillary Column (Temperature Programmed) Injector->Column IonSource Ion Source (EI, 70eV) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Retention Times) Detector->Chromatogram MassSpectra Mass Spectra (Fragmentation Patterns) Detector->MassSpectra

Caption: Workflow for the GC-MS analysis of phenylpiperidine isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative and often complementary separation technique, particularly for less volatile or thermally labile compounds.[9] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Key Experimental Considerations:

  • Column Selection: A C18 or a phenyl-hexyl column can provide good separation. Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is a critical parameter to control the ionization state of the basic piperidine nitrogen and thus the retention.

  • Detector: A Diode Array Detector (DAD) or a UV detector is suitable for these aromatic compounds. For enhanced sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Expected Results:

The elution order in RP-HPLC will depend on the relative hydrophobicity of the isomers. The more polar compounds will elute earlier. The retention times will be highly reproducible under isocratic conditions, allowing for reliable identification when compared to standards.

Table 2: Representative HPLC Data for Phenylpiperidine Isomers

CompoundExpected Retention Time (Relative)Mobile Phase Conditions
4-Methyl-1-phenylpiperidineIntermediateAcetonitrile/Water with 0.1% Formic Acid
MPTPLaterAcetonitrile/Water with 0.1% Formic Acid
M-3-PTPEarlierAcetonitrile/Water with 0.1% Formic Acid

Experimental Protocol: HPLC-DAD Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[9]

  • Instrument Setup:

    • HPLC System: A standard HPLC system with a pump, autosampler, and DAD.

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 7.0) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Compare the retention time and UV spectrum of the unknown sample with those of certified reference standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Mixture Dissolution Dissolve in Mobile Phase & Filter Sample->Dissolution Injector Autosampler Dissolution->Injector 10 µL Injection Pump Solvent Delivery (Mobile Phase) Pump->Injector Column C18 Column Injector->Column Detector DAD/UV Detector Column->Detector Chromatogram Chromatogram (Retention Times) Detector->Chromatogram UVSpectrum UV Spectrum Detector->UVSpectrum

Caption: Workflow for the HPLC-DAD analysis of phenylpiperidine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[11] Both ¹H and ¹³C NMR are invaluable for distinguishing between these isomers.

Key Distinguishing Features in NMR Spectra:

  • ¹H NMR:

    • Alkene Protons: MPTP will show characteristic signals in the alkene region (typically 5-6 ppm) due to the double bond in the tetrahydropyridine ring, which will be absent in the spectrum of the saturated 4-Methyl-1-phenylpiperidine.

    • Aromatic Protons: The substitution pattern on the phenyl ring and its position on the piperidine/tetrahydropyridine ring will lead to distinct chemical shifts and coupling patterns for the aromatic protons.

    • Methyl Group: The chemical shift of the methyl protons will be different depending on whether it is attached to the nitrogen (as in MPTP) or the carbon at the 4-position.

  • ¹³C NMR:

    • Alkene Carbons: MPTP will exhibit two signals in the alkene region (typically 120-140 ppm) of the ¹³C NMR spectrum.

    • Saturated Carbons: The chemical shifts of the carbon atoms in the piperidine/tetrahydropyridine ring will be significantly different between the isomers, reflecting the changes in hybridization and substitution.

Table 3: Key Differentiating NMR Signals

Isomer¹H NMR (Key Signals, δ ppm)¹³C NMR (Key Signals, δ ppm)
4-Methyl-1-phenylpiperidineAbsence of alkene signals. Methyl singlet at ~1.0 ppm.Absence of alkene signals.
MPTPAlkene proton signal at ~5.7 ppm. N-methyl singlet at ~2.5 ppm.Alkene carbon signals at ~120 and ~130 ppm.
M-3-PTPAlkene proton signal with a different chemical shift and coupling pattern compared to MPTP.Alkene carbon signals with different chemical shifts compared to MPTP.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignment of all proton and carbon signals.[11]

Conclusion

The differentiation of 4-Methyl-1-phenylpiperidine from its neurotoxic isomer MPTP is a critical analytical challenge with significant implications for research and safety. A comprehensive analytical strategy employing GC-MS, HPLC, and NMR spectroscopy provides a robust and reliable means of distinguishing these closely related compounds. By understanding the underlying principles of each technique and carefully optimizing the experimental parameters, researchers can ensure the purity and identity of their materials, thereby upholding the integrity and safety of their scientific endeavors.

References

  • Dauer, W., & Przedborski, S. (2003). Parkinson's Disease: Mechanisms and Models. Neuron, 39(6), 889-909.
  • Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP.
  • Wang, C., Liu, C., Gao, K., & Zhao, H. (2021). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. International journal of molecular sciences, 22(23), 12873.
  • Wikipedia. (2024). MPTP.
  • Johannessen, J. N., Chiueh, C. C., Bacon, J. P., & Markey, S. P. (1986). Investigation of the possible dopaminergic toxicity of 1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine, an isomer to the neurotoxin MPTP. Life sciences, 38(8), 743–749.
  • SIELC. (2018). Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5).
  • Royal Society of Chemistry. (n.d.).
  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers.
  • Arulraj, R., & Karvembu, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99.
  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • PrepChem. (n.d.). Synthesis of 1-Methyl-4,4-diphenylpiperidine.
  • Chromatography Forum. (2017).
  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Tocris Bioscience. (n.d.). MPTP hydrochloride.
  • Journal of the History of the Neurosciences. (1993). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity.
  • Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 12(1), 63.
  • Maruthavanan, T., & Selvaraju, K. (2012). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. E-Journal of Chemistry, 9(4), 2133-2142.
  • Merck Millipore. (n.d.). MPTP Hydrochloride - CAS 23007-85-4 - Calbiochem.
  • ChemicalBook. (n.d.). 4-Phenylpiperidine(771-99-3) 1H NMR spectrum.
  • ResearchGate. (n.d.). MPTP is a byproduct during the chemical synthesis of a meperidine....
  • MDPI. (2023). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity.
  • MDPI. (2022). Gas Chromatography–Mass Spectrometry (GC-MS)
  • Current Protocols. (2021). Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening.
  • ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine.
  • Thermo Fisher Scientific. (n.d.). GC-MS Metabolomics Analysis.
  • Quaglia, M. G., Farina, A., Donati, E., Cotechini, V., & Bossù, E. (2003). Determination of MPTP, a toxic impurity of pethidine. Journal of pharmaceutical and biomedical analysis, 33(1), 1–6.
  • Preprints.org. (2022). Gas Chromatography–Mass Spectrometry (GC-MS)
  • Texas Commission on Environmental Quality. (n.d.). STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF CARBONYL COMPOUNDS IN AMBIENT AIR SOP MLD022.
  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • ScienceOpen. (2015). Metabolomic analysis with GC-MS to reveal potential metabolites and biological pathways involved in Pb & Cd stress response.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Methyl-1-phenylpiperidine

Part 1: Executive Safety Directive & Chemical Verification CRITICAL SAFETY ALERT: IDENTITY VERIFICATION REQUIRED Before proceeding with any disposal procedure, you must verify the exact chemical structure of your substan...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive & Chemical Verification

CRITICAL SAFETY ALERT: IDENTITY VERIFICATION REQUIRED

Before proceeding with any disposal procedure, you must verify the exact chemical structure of your substance.[1][2] There is a high risk of nomenclature confusion between 4-Methyl-1-phenylpiperidine (the subject of this guide) and 1-Methyl-4-phenylpiperidine (a precursor/analog of the neurotoxin MPTP).[1][2]

  • 4-Methyl-1-phenylpiperidine (CAS 51679-29-9): A tertiary amine and aniline derivative.[1][2] Generally handled as a standard organic irritant.[1][2]

  • 1-Methyl-4-phenylpiperidine (CAS 10272-49-8): Structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.[1][2][3]

Action: Check the CAS number and structure on your container immediately.[1][2] If you possess the MPTP-related compound (1-Methyl-4-phenyl...), STOP .[1][2] This guide covers the standard organic disposal for the 4-Methyl-1-phenyl isomer.[1][2] MPTP-related compounds require specific oxidative neutralization (e.g., permanganate) before disposal.[1][2]

Chemical Profile: 4-Methyl-1-phenylpiperidine
PropertySpecification
CAS Number 51679-29-9
Molecular Formula C₁₂H₁₇N
Structure Description Piperidine ring with a Phenyl group on Nitrogen (N1) and a Methyl group on Carbon 4 .[1][2][3]
Physical State Typically a solid or viscous liquid (depending on purity/salt form).[1][2][3]
Hazard Classification Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral).[2][3]
RCRA Waste Code Not explicitly P- or U-listed. Classify as D001 (Ignitable) if in solvent, or general organic waste.[2]

Part 2: Decision Logic & Workflow

The following decision tree outlines the logical flow for categorizing and disposing of 4-Methyl-1-phenylpiperidine waste. This ensures compliance with EPA standards and minimizes cross-contamination risks.[1][2]

DisposalWorkflow Start Waste Identification: 4-Methyl-1-phenylpiperidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolution Dissolve in Combustible Solvent Solid->Dissolution Preferred Method SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHalogenated StreamA Stream A: Halogenated Organic Waste Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic Waste NonHalogenated->StreamB Dissolution->StreamB Incineration Final Disposal: High-Temp Incineration StreamA->Incineration StreamB->Incineration

Figure 1: Operational workflow for segregating 4-Methyl-1-phenylpiperidine waste streams based on physical state and solvent composition.

Part 3: Step-by-Step Disposal Procedures

Personal Protective Equipment (PPE)

Before handling waste containers, equip personnel with the following to prevent dermal absorption and inhalation of dust/vapors:

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[2] Double-gloving is recommended if handling concentrated stock solutions.[1][2]

  • Eye Protection: Chemical splash goggles.[1][2]

  • Respiratory Protection: If handling dry powder outside a fume hood, use an N95 respirator or P100 cartridge.[1][2]

  • Body Protection: Standard lab coat; chemical-resistant apron if pouring large volumes.[1][2]

Solid Waste Disposal

Scenario: Disposal of pure substance, expired shelf stocks, or contaminated weighing paper.[1][2][3]

  • Segregation: Do not dispose of in regular trash.

  • Containerization: Place solid waste into a dedicated "Solid Organic Waste" container.

    • Best Practice: If the quantity is small (<5g), dissolve the solid in a minimal amount of a non-halogenated combustible solvent (e.g., acetone or ethanol).[2] This facilitates easier incineration and reduces the risk of dust generation during downstream processing.[1][2]

  • Labeling: Label the container clearly: "Hazardous Waste - Solid Organic - 4-Methyl-1-phenylpiperidine - Toxic/Irritant."[1][2]

Liquid Waste Disposal

Scenario: Reaction mixtures or mother liquors containing the compound.[1][2][3]

  • Solvent Compatibility Check: Determine the primary solvent.[1][2]

    • Halogenated (DCM, Chloroform): Segregate into the "Halogenated Waste" carboy.[1][2]

    • Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Segregate into the "Non-Halogenated Waste" carboy.[1][2]

  • pH Check: As an amine, this compound is basic.[1][2] Ensure the waste stream is not strongly acidic to avoid exothermic neutralization reactions or precipitation.[1][2] If mixing with acidic waste is necessary, add slowly and monitor temperature.[1][2]

  • Transfer: Pour waste into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

  • Closure: Cap the carboy tightly immediately after use to prevent volatile emissions.[1][2]

Contaminated Glassware & Decontamination

Unlike MPTP, 4-Methyl-1-phenylpiperidine does not require aggressive oxidative decontamination (e.g., permanganate/sulfuric acid) unless specified by your facility's specific high-hazard protocol.[1][2]

  • Rinsing: Triple-rinse contaminated glassware with acetone or ethanol.[1][2]

  • Rinsate Disposal: Collect all rinsates into the "Non-Halogenated Organic Waste" container.

  • Washing: After triple-rinsing, glassware can be washed with standard laboratory detergent and water.[1][2]

Part 4: Emergency Response Protocols

Spill Management

In the event of a spill, rapid containment is necessary to prevent environmental release.[1][2][3]

Spill TypeImmediate ActionCleanup MaterialDisposal
Solid / Powder Isolate area.[1][2][3] Minimize air drafts.[1][2]Cover with damp paper towels to prevent dust.[1][2] Scoop into a bag.Solid Hazardous Waste
Liquid Extinguish ignition sources.[1][2][3] Ventilate.Absorb with vermiculite, sand, or commercial spill pads.[1][2]Solid Hazardous Waste
Skin Contact Remove contaminated clothing.[1][2][3]Wash with soap and water for 15 minutes.[1][2]N/A (Medical Eval)
Storage Requirements

Until disposal pickup occurs, store waste containers in a Satellite Accumulation Area (SAA) :

  • Location: At or near the point of generation.[1][2]

  • Conditions: Cool, dry, well-ventilated area away from oxidizers and strong acids.[1][2]

  • Secondary Containment: Use trays to catch potential leaks.[1][2]

References

  • American Chemical Society (ACS). (2020).[1][2] Deconstructive Functionalizations of Unstrained Carbon–Nitrogen Cleavage Enabled by Difluorocarbene. ACS Central Science.[1][2][4] (Confirming safety profile in synthetic applications). Retrieved from [Link][1][2][4]

  • PubChem. (n.d.).[1][2] Compound Summary for 1-Methyl-4-phenylpiperidine (Differentiation Reference). National Library of Medicine.[1][2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (n.d.).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.